Technical Documentation Center

2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol
  • CAS: 90096-38-1

Core Science & Biosynthesis

Foundational

Technical Monograph: Structural Elucidation & Quality Profiling of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol

This technical guide details the structural analysis and quality profiling of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol (CAS: 90096-38-1), a critical pharmacophore building block used in the synthesis of serotonergi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural analysis and quality profiling of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol (CAS: 90096-38-1), a critical pharmacophore building block used in the synthesis of serotonergic and dopaminergic ligands.[1]

[1]

Executive Summary

2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol (herein referred to as FPE-OH ) serves as a "privileged scaffold" intermediate in medicinal chemistry.[1] Its structure combines a lipophilic 4-fluorophenylpiperazine (pFPP) tail—known for high affinity to 5-HT


, 5-HT

, and D

receptors—with a hydrophilic hydroxyethyl handle, enabling esterification or etherification in the synthesis of antipsychotics and antidepressants.

This guide provides a rigorous analytical framework for researchers to validate the identity, purity, and stability of FPE-OH. It moves beyond basic characterization to address specific challenges, such as distinguishing regioisomeric fluorine impurities and quantifying N-oxide degradation products.[1]

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol
Common Synonyms 1-(2-Hydroxyethyl)-4-(4-fluorophenyl)piperazine; PEO-FPP
CAS Number 90096-38-1
Molecular Formula C

H

FN

O
Molecular Weight 224.28 g/mol
Physical State Off-white to pale yellow solid (low melting) or viscous oil
Solubility Soluble in DMSO, Methanol, Chloroform; Sparingly soluble in Water

Structural Characterization Strategy

The validation of FPE-OH requires a multi-modal approach to confirm the integrity of three distinct zones: the fluorinated aromatic ring, the piperazine core, and the hydroxyethyl side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural confirmation. The presence of fluorine necessitates


F NMR for purity assessment.
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • Aromatic Region (6.90 – 7.05 ppm): The 4-fluorophenyl group appears as a distinct multiplet due to

      
      H-
      
      
      
      F coupling (
      
      
      and
      
      
      ).[1] A pure 4-fluoro isomer shows a symmetric integration of 4 protons.[1] Asymmetry or extra peaks here indicate regioisomeric impurities (2-fluoro or 3-fluoro analogs).[1]
    • Piperazine Core (2.60 – 3.20 ppm): The piperazine protons split into two triplets (or broad multiplets). The protons adjacent to the aniline nitrogen (N4) are deshielded (~3.1 ppm) compared to those near the alkyl nitrogen (N1, ~2.7 ppm).

    • Hydroxyethyl Chain:

      • 
        -Methylene (-N-CH 
        
        
        
        -): Triplet at ~2.6 ppm.[1]
      • 
        -Methylene (-CH 
        
        
        
        -OH): Triplet at ~3.65 ppm.[1]
  • 
    F NMR: 
    
    • Diagnostic Signal: A singlet (decoupled) or nonet (coupled) at approximately -120 to -124 ppm .[1]

    • Causality: This is the most sensitive method for detecting defluorinated impurities or positional isomers, which will shift the signal by >1 ppm.[1]

Mass Spectrometry (LC-MS/MS)

Fragmentation patterns are critical for confirming the connectivity of the piperazine ring.[1]

  • Parent Ion: [M+H]

    
     = 225.14[1]
    
  • Key Fragments:

    • m/z 207: Loss of H

      
      O (characteristic of the free alcohol).[1]
      
    • m/z 180: Loss of the hydroxyethyl chain (C

      
      H
      
      
      
      O), leaving the protonated 1-(4-fluorophenyl)piperazine.[1]
    • m/z 122: Fluorophenyl-aziridinium ion (characteristic of N-aryl piperazine fragmentation).[1]

Infrared Spectroscopy (FT-IR)
  • O-H Stretch: Broad band at 3200–3400 cm

    
     (confirms free alcohol).[1]
    
  • C-F Stretch: Strong band at 1200–1250 cm

    
    .[1]
    
  • Aromatic Overtones: 1500–1600 cm

    
    .[1]
    

Analytical Workflow Visualization

The following diagram outlines the logical flow for validating FPE-OH, from crude synthesis to certified reference material.

AnalyticalWorkflow cluster_NMR NMR Analysis Sample Crude FPE-OH Sample PurityCheck Purity Screen (HPLC-UV) Sample->PurityCheck Dissolve in MeOH StructureID Structural ID (NMR/MS) PurityCheck->StructureID >95% Area ImpurityProfile Impurity Profiling (LC-MS/MS) StructureID->ImpurityProfile Confirm Structure H1 1H NMR (Connectivity) StructureID->H1 F19 19F NMR (Regio-purity) StructureID->F19 FinalRelease Certified Material ImpurityProfile->FinalRelease <0.1% Genotoxic Imp.

Figure 1: Analytical decision matrix for the qualification of FPE-OH intermediates.

Impurity Profiling & Stability

In drug development, the "process-related impurities" of FPE-OH are as critical as the main peak.[1]

Critical Impurities[1]
  • Bis-alkylation Dimer: 1,4-bis(4-fluorophenyl)piperazine.[1] Formed if the starting piperazine reacts with itself or if stoichiometry is uncontrolled.[1] Detected by LC-MS (High MW).[1]

  • N-Oxide: The tertiary amine at N1 is susceptible to oxidation.[1]

    • Detection: LC-MS [M+H+16]

      
       = 241.[1]
      
    • Prevention:[1] Store under inert atmosphere (Argon/Nitrogen).

  • Regioisomers: 2-Fluoro or 3-Fluoro analogs originating from impure 1-chloro-4-fluorobenzene starting material.[1]

Stability Protocol

FPE-OH is hygroscopic and prone to oxidation.[1]

  • Storage: -20°C, desiccated.

  • Retest Period: 12 months.

  • Stress Testing: Degrades significantly under oxidative stress (3% H

    
    O
    
    
    
    ), forming the N-oxide.[1] Stable under thermal stress (<60°C).

Experimental Protocols

Protocol A: High-Resolution LC-MS Identification[1]
  • System: Agilent 1290 Infinity II / 6545 Q-TOF (or equivalent).

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.[1]

  • Logic: Acidic mobile phase ensures protonation of the piperazine nitrogens, maximizing sensitivity in ESI(+) mode.

Protocol B: F NMR Regio-Purity Assay
  • Solvent: CDCl

    
     (neutralized with K
    
    
    
    CO
    
    
    to prevent acid-induced shifts).
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm).[1]
  • Parameters:

    • Pulse angle: 30°.[1]

    • Relaxation delay: >5 seconds (essential for accurate integration of F-nuclei).

    • Scans: 64.

  • Acceptance Criteria: No signals >0.5% intensity outside the main peak (-120 to -124 ppm range).

Synthesis Context (Process Control)

Understanding the synthesis aids in predicting impurities. FPE-OH is typically synthesized via N-alkylation :


[1]

Key Process Control Point: The reaction must be monitored to prevent O-alkylation (reaction at the hydroxyl group) or quaternization (over-alkylation of the nitrogen), both of which are difficult to remove downstream.[1]

SynthesisPathway SM1 1-(4-Fluorophenyl)piperazine Intermediate Transition State (SN2 Attack) SM1->Intermediate + Base (K2CO3) Reagent 2-Chloroethanol (or Ethylene Oxide) Reagent->Intermediate Product FPE-OH (Target) Intermediate->Product Main Pathway Impurity Impurity: Quaternary Salt Intermediate->Impurity Over-alkylation

Figure 2: Synthetic pathway highlighting the critical control point for over-alkylation.[1]

References

  • ChemScene. (n.d.).[1] 2-(4-(4-Fluorophenyl)piperazin-1-yl)ethan-1-ol Product Monograph. Retrieved from

  • National Center for Biotechnology Information. (2011).[1] Synthesis and pharmacological evaluation of SN79, a cocaine antagonist. PubChem.[1] Retrieved from

  • Mishra, B. K., et al. (2009).[2][3] Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank.[1][2][3][4] (Analogous characterization data). Retrieved from [1][3]

  • LGC Standards. (n.d.). Reference Standards for Piperazine Derivatives. Retrieved from

Sources

Exploratory

Pharmacological Properties of Fluorophenyl Piperazine Ethanol Derivatives

Executive Summary: The FPPE Scaffold in Modern Therapeutics The Fluorophenyl Piperazine Ethanol (FPPE) moiety represents a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in the design o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The FPPE Scaffold in Modern Therapeutics

The Fluorophenyl Piperazine Ethanol (FPPE) moiety represents a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in the design of psychotropic agents and transporter inhibitors. This structural motif combines the lipophilic, metabolically stable 4-fluorophenyl piperazine ring with a polar, flexible ethanol (hydroxyethyl) or ethyl-linker chain.

This guide provides a technical deconstruction of FPPE derivatives, focusing on their dual-action mechanisms at Serotonin (5-HT) and Dopamine (D2) receptors, as well as emerging applications in Equilibrative Nucleoside Transporter (ENT) inhibition. By synthesizing structure-activity relationships (SAR) with rigorous experimental protocols, this document serves as a blueprint for optimizing this class of compounds.

Chemical Biology & Structure-Activity Relationship (SAR)

The pharmacological potency of FPPE derivatives is governed by precise steric and electronic interactions. The scaffold can be dissected into three functional zones:

The Fluorophenyl Head Group[1][2][3][4][5]
  • Metabolic Stability: The fluorine atom, typically at the para- (4-F) or ortho- (2-F) position, blocks cytochrome P450-mediated hydroxylation, significantly extending the half-life compared to non-fluorinated analogs.

  • Receptor Affinity: The electron-withdrawing nature of fluorine lowers the pKa of the piperazine nitrogen slightly, optimizing hydrophobic interactions within the Orthosteric Binding Pocket (OBP) of GPCRs, particularly the aromatic cluster in transmembrane helix 6 (TM6) of the D2 receptor.

The Piperazine Core
  • Conformational Rigidity: The chair conformation of the piperazine ring directs the spatial orientation of the side chain, crucial for inducing the "active" receptor conformation (e.g., toggle switch movement in 5-HT1A).

The Ethanol/Ethyl Linker
  • H-Bonding Potential: The terminal hydroxyl group in "ethanol" derivatives often serves as a hydrogen bond donor/acceptor, interacting with polar residues (e.g., Asp3.32) or acting as a handle for further derivatization (esterification/etherification) to attach "tail" moieties that bind to secondary allosteric pockets.

Visualization: SAR Logic of FPPE Derivatives

SAR_Logic Scaffold FPPE Scaffold Fluorine Fluorine Subst. (Para/Ortho) Scaffold->Fluorine Piperazine Piperazine Ring (Chair Conf.) Scaffold->Piperazine Linker Ethanol/Ethyl Linker Scaffold->Linker Effect1 Blocks Metabolism (CYP450) Fluorine->Effect1 Steric/Electronic Effect2 Hydrophobic Interaction (TM6) Fluorine->Effect2 Lipophilicity Effect3 Induces Active Receptor State Piperazine->Effect3 Geometry Effect4 H-Bonding / Solubility Linker->Effect4 Polarity

Figure 1: Structural dissection of the FPPE scaffold highlighting the causal link between chemical features and pharmacological outcomes.

Pharmacological Profile: Receptor Interactions

FPPE derivatives are renowned for their "dirty drug" profile—a term repurposed here to denote polypharmacological efficacy . They are primarily characterized by high affinity for 5-HT and Dopamine receptors.

Serotonin 5-HT1A Receptor (Agonist/Antagonist)[6]
  • Mechanism: FPPE derivatives often act as partial agonists. The protonated nitrogen of the piperazine forms a salt bridge with Asp116 , while the fluorophenyl group interacts with Phe361 .

  • Therapeutic Outcome: Anxiolytic and antidepressant effects.[1][2] The partial agonism desensitizes presynaptic autoreceptors (raphe nuclei) without causing full postsynaptic downregulation.

Dopamine D2 Receptor (Antagonist)[6]
  • Mechanism: The bulky nature of many FPPE derivatives (especially when the ethanol chain is extended or esterified) prevents the inward movement of TM5, locking the receptor in an inactive state.

  • Therapeutic Outcome: Antipsychotic activity.[3][4][5] The 4-F substitution is critical here; it mimics the pharmacophore of butyrophenones (e.g., haloperidol).

Quantitative Data Summary
Compound ClassPrimary TargetSecondary TargetBinding Affinity (

)
Functional Activity
4-F-PP-Ethanol (Base) 5-HT1AAlpha-1 Adrenergic10 - 50 nMPartial Agonist
FPMINT Analogues ENT1 / ENT2-2.0 - 15

M
Inhibitor (Non-competitive)
Aryl-Piperazine Amides D2 High5-HT2A0.5 - 5 nMAntagonist

Table 1: Comparative pharmacological profiles of key FPPE derivative classes.

Experimental Protocols (Self-Validating Systems)

To ensure data integrity, the following protocols utilize internal controls and specific validation steps.

Protocol A: Synthesis of 1-(2-Hydroxyethyl)-4-(4-fluorophenyl)piperazine

A fundamental precursor synthesis via N-alkylation.

  • Reagents: 1-(4-Fluorophenyl)piperazine (1.0 eq), 2-Bromoethanol (1.1 eq),

    
     (2.0 eq), Acetonitrile (ACN).
    
  • Procedure:

    • Dissolve piperazine derivative in ACN under

      
       atmosphere.
      
    • Add

      
       and stir for 15 min (activates the secondary amine).
      
    • Dropwise add 2-Bromoethanol to prevent dialkylation.

    • Reflux at 80°C for 6-8 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Validation Step: The product must show a distinct broad singlet at

    
     2.5-3.0 ppm (
    
    
    
    ) and triplet at
    
    
    3.6 ppm (
    
    
    ) in
    
    
    -NMR. Absence of starting amine peak confirms conversion.
Protocol B: Radioligand Binding Assay (5-HT1A)

Determining affinity (


) using membrane preparations.
  • Membrane Prep: Use CHO cells stably expressing human 5-HT1A. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).

  • Incubation:

    • Total Binding: Membrane +

      
       (1 nM) + Vehicle.
      
    • Non-Specific Binding (NSB): Membrane +

      
       + 10 
      
      
      
      M Serotonin (Saturating concentration).
    • Test: Membrane +

      
       + FPPE Derivative (
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 min.

  • Filtration: Rapid vacuum filtration over GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces filter binding).

  • Calculation:

    
    
    (Cheng-Prusoff Equation).
    
  • Validation: The Hill slope must be near 1.0. If

    
    , suspect negative cooperativity or multiple binding sites.
    

Mechanism of Action: Signaling Pathway

The following diagram illustrates the dual-pathway modulation typical of FPPE derivatives in a neuronal context, showing the balance between cAMP inhibition (via


) and downstream signaling.

Signaling_Pathway Rec_5HT 5-HT1A Receptor Gi Gi/o Protein Rec_5HT->Gi Activates Rec_D2 D2 Receptor Rec_D2->Gi Blocks Activation Drug FPPE Derivative Drug->Rec_5HT Partial Agonist Drug->Rec_D2 Antagonist AC Adenylyl Cyclase Gi->AC Inhibits K_Channel GIRK Channel (K+ Efflux) Gi->K_Channel Opens (Beta-Gamma) cAMP cAMP Levels AC->cAMP Reduces Hyperpol Hyperpolarization (Inhibition) K_Channel->Hyperpol Induces

Figure 2: Signal transduction pathways modulated by FPPE derivatives. Note the bifurcation at the Gi/o protein, leading to reduced excitability.

Therapeutic Implications & Future Directions[7][10][12]

Neuropsychiatry

The "mixed" profile of FPPE derivatives is ideal for treating Schizophrenia with comorbid anxiety. By antagonizing D2 (controlling positive symptoms) and partially agonising 5-HT1A (improving negative symptoms and cognition), these compounds offer a superior therapeutic index compared to pure D2 blockers.

ENT Inhibition (Oncology)

Recent studies identify fluorophenyl piperazine derivatives as inhibitors of ENT1/ENT2 .[6][7][8][9] Blocking these transporters prevents the cellular uptake of adenosine, increasing extracellular adenosine levels which can be protective in ischemia or utilized to modulate tumor microenvironments.

Hypertension

Derivatives with extended linkers often exhibit


-adrenergic antagonism, leading to vasodilation. While often considered a side effect in psychotropics, this property is exploited in the design of specific antihypertensive agents (e.g., urapidil analogs).

References

  • Structure-Activity Relationship Studies of FPMINT Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. [Link][6][7][9]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands. MDPI Molecules. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. NCBI PubMed Central. [Link]

  • Role of 5-HT1A receptors in the ability of mixed 5-HT1A receptor agonist/dopamine D2 receptor antagonists. PubMed. [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis and ACAT-1 Inhibitors. MDPI. [Link]

Sources

Foundational

A Technical Guide to 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol: A Pivotal Intermediate in Modern Drug Synthesis

Introduction: The Unseen Scaffolding of Therapeutics In the intricate world of pharmaceutical development, the final active pharmaceutical ingredient (API) often stands in the spotlight. However, the journey from basic c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unseen Scaffolding of Therapeutics

In the intricate world of pharmaceutical development, the final active pharmaceutical ingredient (API) often stands in the spotlight. However, the journey from basic chemical building blocks to a life-altering medication is paved with critical, yet often unheralded, molecules known as intermediates. 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol is a prime example of such a pivotal compound. This molecule, characterized by a fluorophenyl group attached to a piperazine ring and an ethanol side chain, serves as a versatile and essential scaffold in the synthesis of numerous centrally-acting drugs. Its structural motifs are frequently associated with high binding affinity for various receptors in the central nervous system (CNS), making it a cornerstone for the development of antipsychotic and anxiolytic agents.[1][2] This guide provides an in-depth exploration of its synthesis, properties, and application, with a specific focus on its role in the production of the butyrophenone antipsychotic, Fluanisone.

Physicochemical & Structural Properties

A thorough understanding of the intermediate's physical and chemical properties is fundamental for process optimization, safety, and quality control.

PropertyValueSource
IUPAC Name 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-olChemScene
Synonym(s) 1-(2-Hydroxyethyl)-4-(4-fluorophenyl)piperazineChemScene
CAS Number 90096-38-1[3]
Molecular Formula C₁₂H₁₇FN₂O[3]
Molecular Weight 224.27 g/mol [3]
Appearance Typically a solid (Varies by purity)General Knowledge
Storage Sealed in dry, 2-8°C[3]

Synthesis of the Intermediate: A Strategic N-Alkylation

The most common and industrially viable method for synthesizing 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol is through the nucleophilic substitution (N-alkylation) of 1-(4-fluorophenyl)piperazine. The choice of the alkylating agent dictates the specific reaction pathway.

A prevalent method involves the reaction of 1-(4-fluorophenyl)piperazine with a 2-haloethanol, such as 2-chloroethanol.[4] In this SN2 reaction, the secondary amine nitrogen of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethanol and displacing the chloride leaving group.

Causality in Experimental Design:

  • Base: An acid acceptor, such as sodium or potassium carbonate, is crucial. It neutralizes the hydrohalic acid (e.g., HCl) formed during the reaction, preventing the protonation of the piperazine nitrogen, which would render it non-nucleophilic and halt the reaction.

  • Solvent: An inert, polar aprotic solvent like toluene or xylene is often employed.[4] These solvents facilitate the dissolution of the reactants without participating in the reaction and allow for heating to drive the reaction to completion.

  • Temperature: The reaction is typically heated under reflux to increase the reaction rate and achieve a high yield within a reasonable timeframe.[4][5]

The overall synthetic pathway can be visualized as follows:

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Intermediate Product A 1-(4-Fluorophenyl)piperazine C Base (e.g., K₂CO₃) Solvent (e.g., Toluene) Heat (Reflux) A->C B 2-Chloroethanol B->C D 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol C->D N-Alkylation (SN2 Reaction)

Caption: Synthesis of the target intermediate via N-alkylation.

Application in Drug Synthesis: The Path to Fluanisone

The true value of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol is realized in its conversion to potent APIs. A prominent example is its use in synthesizing Fluanisone, a butyrophenone antipsychotic used in both human and veterinary medicine.[6][7]

The synthesis of Fluanisone from our intermediate involves another nucleophilic substitution reaction. The hydroxyl group of the intermediate is first converted into a better leaving group, typically by tosylation or conversion to an alkyl halide. This activated intermediate then reacts with 1-(2-methoxyphenyl)piperazine.

Detailed Experimental Protocol: Two-Step Synthesis of Fluanisone

Step 1: Activation of the Hydroxyl Group (Tosylation)

  • Reactant Preparation: Dissolve 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen). Cool the solution to 0°C in an ice bath.

  • Base Addition: Add a tertiary amine base, such as triethylamine (TEA) or pyridine (1.2 equivalents), to the solution. This will act as an acid scavenger.

  • Tosylation: Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 equivalents) portion-wise, ensuring the temperature remains below 5°C. The tosyl chloride reacts with the alcohol to form a tosylate ester, a much better leaving group than the original hydroxyl group.

  • Reaction Monitoring: Stir the reaction at 0°C for 1-2 hours and then allow it to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup & Isolation: Quench the reaction by adding water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylated intermediate.

Step 2: Coupling with 1-(2-methoxyphenyl)piperazine

  • Reactant Preparation: Dissolve the crude tosylated intermediate from Step 1 in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

  • Nucleophile & Base Addition: Add 1-(2-methoxyphenyl)piperazine (1.1 equivalents) and a base such as potassium carbonate (2.0 equivalents) to the reaction mixture.

  • Heating: Heat the reaction mixture to 80-100°C and stir for several hours. The secondary amine of the methoxyphenylpiperazine acts as a nucleophile, displacing the tosylate leaving group.

  • Reaction Monitoring: Monitor the formation of Fluanisone by TLC or HPLC.

  • Workup & Purification: After the reaction is complete, cool the mixture and pour it into water. Extract the product with an organic solvent like ethyl acetate.[8] Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under vacuum. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield pure Fluanisone.[8]

Caption: Experimental workflow for the synthesis of Fluanisone.

Analytical Characterization and Quality Control

Ensuring the identity and purity of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol is paramount before its use in subsequent API synthesis. A suite of analytical techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and environment of protons. Expected signals would include multiplets for the aromatic protons on the fluorophenyl ring, distinct signals for the piperazine ring protons, and signals for the two methylene groups of the ethanol side chain.

    • ¹³C NMR: Confirms the carbon framework of the molecule. Specific chemical shifts would correspond to the aromatic carbons (with C-F coupling), the piperazine carbons, and the ethanol side chain carbons.[5]

  • Infrared (IR) Spectroscopy: Used to identify key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would confirm the presence of the hydroxyl (-OH) group. Characteristic C-H, C-N, C-O, and aromatic C=C stretching and bending vibrations would also be present.[8]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound. Electron Impact (EI) or Electrospray Ionization (ESI) techniques would show a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight of 224.27.[8]

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A reversed-phase HPLC method can separate the main compound from any starting materials or by-products, allowing for accurate quantification of purity (typically >98% is required for pharmaceutical use).

Safety and Handling

Like many chemical intermediates, 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol and its related amine derivatives require careful handling. While specific toxicological data is limited, analogous compounds are classified as harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye and skin irritation.[9]

Standard Handling Procedures:

  • Use in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Store in a cool, dry, and well-sealed container away from incompatible materials.

Conclusion

2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol is more than just a chemical name; it is a testament to the elegant design principles of medicinal chemistry. Its structure is a carefully chosen amalgamation of pharmacophores that provides a robust and reliable starting point for the synthesis of important CNS-active drugs. The synthetic routes to and from this intermediate are based on fundamental, scalable chemical reactions, making it a workhorse in the pharmaceutical industry. For researchers and drug development professionals, a comprehensive understanding of this intermediate—from its synthesis and characterization to its application and handling—is essential for the efficient and safe production of the next generation of therapeutics.

References

  • Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors - PMC. (2025, July 10).
  • 2-(4-(4-Fluorophenyl)piperazin-1-yl)ethan-1-ol | ChemScene. ChemScene.
  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Synthesis of 1-[2-(4-fluorophenyl)ethyl]piperazine. PrepChem.com.
  • 2-[4-[(RS)-(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol Dihydrochloride. LGC Standards.
  • Process for the preparation of 2-(2-(-4((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-acetic acid and tis dihyolrochloride.
  • Fluanisone - Wikipedia. Wikipedia.
  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (2025, December 2). MDPI.
  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. (2025, October 15).
  • Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)
  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. (2009, July 27). MDPI.
  • Fluanisone – Knowledge and References. Taylor & Francis Online.
  • 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-amine - GHS Data. U.S. Environmental Protection Agency.

Sources

Exploratory

Molecular weight and physicochemical characteristics of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol

Executive Summary This monograph provides a comprehensive technical analysis of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol (CAS: 90096-38-1), a critical pharmacophore in the synthesis of neuropsychiatric therapeutics...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This monograph provides a comprehensive technical analysis of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol (CAS: 90096-38-1), a critical pharmacophore in the synthesis of neuropsychiatric therapeutics. Belonging to the arylpiperazine class, this molecule serves as a versatile building block for sigma-1 receptor ligands, antidepressants, and antipsychotic agents. This guide details its physicochemical properties, validated synthetic protocols, and rigorous analytical characterization methods to ensure reproducibility and high purity in drug discovery campaigns.

Chemical Identity & Physicochemical Profile

Understanding the fundamental physical constants is prerequisite to optimizing reaction stoichiometry and purification logic.

Identity Data
ParameterDetail
IUPAC Name 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol
Common Synonyms 1-(2-Hydroxyethyl)-4-(4-fluorophenyl)piperazine; 4-F-PPE
CAS Number 90096-38-1
Molecular Formula C₁₂H₁₇FN₂O
Molecular Weight 224.28 g/mol
SMILES OCCN1CCN(CC1)C2=CC=C(F)C=C2
Appearance Off-white to pale yellow crystalline solid (or waxy solid depending on purity)
Physicochemical Characteristics
PropertyValue (Experimental/Predicted)Context for Application
LogP 1.2 – 1.5 (Predicted)Moderate lipophilicity; suitable for CNS penetration.
pKa (Basic) ~7.8 (Piperazine N4)Protonation state dictates extraction pH (basic workup required).
Melting Point 90 – 100 °C (Typical for class)Solid handling is preferred over oil; store at 2–8°C.
Solubility DMSO, Methanol, DCM, ChloroformHigh solubility in chlorinated solvents aids in liquid-liquid extraction.

Synthetic Methodology

The synthesis of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol is most efficiently achieved via the N-alkylation of 1-(4-fluorophenyl)piperazine. This route is preferred over epoxide opening due to better control over mono-alkylation and operational safety.

Reaction Pathway Visualization

The following diagram outlines the core synthetic logic and the critical control points.

SynthesisPath Start 1-(4-Fluorophenyl)piperazine (Starting Material) Intermediate Transition State (SN2 Attack) Start->Intermediate + Reagent Reagent 2-Bromoethanol (Alkylating Agent) Reagent->Intermediate Base K2CO3 / KI (Base / Catalyst) Base->Intermediate Scavenges HBr Product 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol (Target) Intermediate->Product Reflux (80°C), 12h

Figure 1: Synthetic pathway via nucleophilic substitution (SN2). Potassium carbonate acts as the acid scavenger, while Potassium Iodide (KI) can be added as a catalyst to accelerate the reaction via the Finkelstein reaction mechanism.

Detailed Protocol: N-Alkylation

Objective: Synthesis of 10.0 g of target compound.

Reagents:

  • 1-(4-Fluorophenyl)piperazine (1.0 eq)

  • 2-Bromoethanol (1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Potassium Iodide (KI) (0.1 eq, catalytic)

  • Acetonitrile (ACN) or Ethanol (10 volumes)

Step-by-Step Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-(4-Fluorophenyl)piperazine (1.0 eq) in Acetonitrile (ACN).

  • Activation: Add anhydrous

    
      (2.0 eq) and catalytic KI  (0.1 eq). Stir at room temperature for 15 minutes. Scientific Note: The base neutralizes the HBr generated, driving the equilibrium forward. KI converts the alkyl bromide to a more reactive alkyl iodide in situ.
    
  • Addition: Dropwise add 2-Bromoethanol (1.1 eq) over 10 minutes.

  • Reaction: Heat the mixture to reflux (approx. 80-82°C) for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS until the starting amine is consumed.

  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (

      
      ). Wash the filter cake with fresh ACN.
      
    • Concentrate the filtrate under reduced pressure to obtain a crude oil/solid.

  • Purification:

    • Dissolve the residue in Dichloromethane (DCM).

    • Wash with water (

      
      ) and brine (
      
      
      
      ) to remove residual salts and polar impurities.
    • Dry over

      
      , filter, and evaporate.
      
    • Optional: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM) if high purity (>99%) is required.

Analytical Characterization & Quality Control

To validate the structure and purity, the following analytical signatures must be confirmed.

QC Workflow Diagram

QC_Workflow cluster_Tests Validation Suite Sample Isolated Product NMR 1H NMR (Structure ID) Sample->NMR MS LC-MS (MW Confirmation) Sample->MS HPLC HPLC (Purity >98%) Sample->HPLC Release Batch Release NMR->Release Pass MS->Release Pass HPLC->Release Pass

Figure 2: Standard Quality Control workflow for batch release.

Expected Spectral Data

1H NMR (400 MHz,


): 
  • 
     6.90 – 7.10 ppm (m, 4H):  Characteristic aromatic protons of the 4-fluorophenyl group. The fluorine coupling often splits these signals into complex multiplets.
    
  • 
     3.65 ppm (t, 2H):  Methylene protons adjacent to the hydroxyl group (
    
    
    
    ).
  • 
     3.10 – 3.20 ppm (m, 4H):  Piperazine ring protons adjacent to the aromatic ring.
    
  • 
     2.60 – 2.70 ppm (m, 4H):  Piperazine ring protons adjacent to the ethyl chain.
    
  • 
     2.58 ppm (t, 2H):  Methylene protons adjacent to the piperazine nitrogen (
    
    
    
    ).

Mass Spectrometry (ESI-MS):

  • Observed Ion:

    
    
    
  • m/z: 225.28 (Calculated: 225.14)

  • Pattern: A clean single peak is expected.

Handling, Stability & Safety (GHS)

Based on the chemical class and available safety data sheets (SDS), the following precautions are mandatory.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a tightly sealed container at 2–8°C . The compound is stable but should be protected from moisture and strong oxidizing agents.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust or vapors.

References

  • ChemScene. (2025). Product Data: 2-(4-(4-Fluorophenyl)piperazin-1-yl)ethan-1-ol (CAS 90096-38-1).[1] Retrieved from

  • PubChem. (2025). Compound Summary: 2-[4-(2-aminoethyl)piperazin-1-yl]ethanol (Analogous Structure Data).[2] National Library of Medicine. Retrieved from

  • Mishra, R. et al. (2017). "Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton." ResearchGate. Retrieved from

  • MDPI. (2009). "Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester." Molbank. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-(4-Fluorophenyl)piperazine dihydrochloride. Retrieved from

Sources

Foundational

The "Privileged" Linker: Role of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol in CNS Drug Discovery

The following technical guide details the role of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol (referred to herein as FPPE ) as a critical synthon in Central Nervous System (CNS) medicinal chemistry. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol (referred to herein as FPPE ) as a critical synthon in Central Nervous System (CNS) medicinal chemistry.

Executive Summary

In the landscape of CNS drug discovery, few structural motifs possess the versatility of the Arylpiperazine class. Among these, 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol (FPPE) stands out not merely as an intermediate, but as a "privileged scaffold" that grants access to the serotonin (5-HT) and dopamine (D2/D3/D4) receptor superfamilies.

This guide analyzes FPPE’s utility as a modular building block for Multi-Target Directed Ligands (MTDLs) . By tethering the potent 1-(4-fluorophenyl)piperazine (pFPP) pharmacophore to a hydroxyethyl linker, researchers can rapidly generate diverse chemical libraries targeting schizophrenia, depression, and neurodegenerative disorders.

Chemical Architecture & Properties[1][2][3][4]

The Pharmacophore: 1-(4-Fluorophenyl)piperazine (pFPP)

The core value of FPPE lies in its "head group"—the pFPP moiety. This structure is a proven bioisostere for serotonin, capable of interacting with the orthosteric binding sites of 5-HT receptors.

  • Fluorine Substitution: The para-fluorine atom blocks metabolic oxidation at the C4 position of the phenyl ring (a common clearance route for phenylpiperazines), significantly enhancing metabolic stability compared to the non-substituted analog. It also increases lipophilicity (LogP), facilitating Blood-Brain Barrier (BBB) penetration.

  • Receptor Selectivity: The pFPP moiety exhibits high affinity for 5-HT1A (agonist/partial agonist) and 5-HT2A/2C (antagonist) receptors, a profile synergistic with atypical antipsychotic activity.

The Linker: Hydroxyethyl Tail

The 2-hydroxyethyl chain serves a dual purpose:

  • Synthetic Handle: The primary alcohol is easily converted into a leaving group (Cl, Br, OMs) for alkylation reactions, or used directly in Mitsunobu couplings.

  • Distance Regulator: In bivalent ligands, the two-carbon spacer is often the minimal distance required to bridge the orthosteric binding site (where the piperazine binds) and the secondary binding pocket (SBP) of GPCRs.

Physicochemical Profile
PropertyValue (Approx.)Significance
Molecular Weight 224.28 g/mol Fragment-like; allows attachment of large "tail" groups while staying <500 Da (Lipinski compliant).
cLogP 1.8 - 2.1Ideal for CNS penetration; sufficiently lipophilic but soluble enough for assays.
pKa (Basic N) ~7.8 - 8.2Exists largely as a cation at physiological pH, critical for ionic bonding with the conserved Aspartate (Asp3.32) in aminergic GPCRs.
H-Bond Donors 1 (OH)The hydroxyl group can participate in H-bonding or be masked.

Synthetic Utility & Protocols

FPPE is the gateway to the "Piperazine-Linker-Heterocycle" drug design strategy. Below is the standard protocol for its synthesis and downstream application.

Synthesis of FPPE (The Intermediate)

Reaction Type: N-Alkylation / Ring Opening

Synthesis Start 1-(4-Fluorophenyl) piperazine Product FPPE (Alcohol Intermediate) Start->Product Route A (Standard) Start->Product Route B (Industrial) Reagent1 2-Chloroethanol (Base: K2CO3, EtOH) Reagent1->Product Reagent2 Ethylene Oxide (MeOH, Heat) Reagent2->Product Activated Chloro/Mesyl Derivative Product->Activated Activation Activation SOCl2 or MsCl

Figure 1: Synthetic pathways to FPPE and its activation.

Protocol 1: Synthesis of FPPE via 2-Chloroethanol

  • Reagents: 1-(4-Fluorophenyl)piperazine (1.0 eq), 2-Chloroethanol (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Potassium Iodide (KI, catalytic).

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).

  • Procedure:

    • Dissolve piperazine and base in solvent.

    • Add 2-chloroethanol dropwise.

    • Reflux for 12–24 hours (monitor by TLC/LC-MS).

    • Workup: Filter inorganic salts, evaporate solvent, partition between Water/DCM.

    • Purification: Recrystallization from EtOH/Hexane or Column Chromatography (DCM:MeOH 95:5).

    • Yield: Typically 75–85%.

Activation for Coupling

To attach FPPE to a new scaffold (e.g., an indole for SSRI activity), the alcohol must be converted to a chloride.

  • Reagent: Thionyl Chloride (SOCl₂) in CHCl₃ or DCM.

  • Mechanism: SNi or SN2 depending on conditions.

  • Product: 1-(2-Chloroethyl)-4-(4-fluorophenyl)piperazine. Note: This is a potent alkylating agent (nitrogen mustard analog); handle with extreme care.

Pharmacological Applications: The "Plug-and-Play" Scaffold

FPPE is used to construct Multi-Target Directed Ligands (MTDLs) . By varying the "Tail" group attached to the ethanol linker, the selectivity profile can be tuned.

Case Study: D4 Selective Ligands

Dopamine D4 receptors are targets for cognition and schizophrenia without the extrapyramidal side effects of D2 blockade.

  • Strategy: Couple FPPE (activated) with substituted Benzamides .

  • Outcome: The N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]benzamide scaffold often shows >100-fold selectivity for D4 over D2. The ethyl linker places the benzamide in a specific accessory pocket unique to D4.

Case Study: Alzheimer’s Disease (AChE/5-HT)
  • Strategy: Link FPPE to a Tacrine or Coumarin moiety.

  • Mechanism:

    • Head (pFPP): Modulates 5-HT to treat depression/psychosis associated with dementia.

    • Tail (Tacrine): Inhibits Acetylcholinesterase (AChE).

  • Result: A dual-action drug that improves cognition and mood.

Receptor Signaling Map

The diagram below illustrates how FPPE-derived ligands modulate key CNS pathways.

Signaling cluster_Receptors Target Receptors Ligand FPPE-Derived Ligand R_5HT1A 5-HT1A (Post-synaptic) Ligand->R_5HT1A Agonist R_5HT2A 5-HT2A (Cortical) Ligand->R_5HT2A Antagonist R_D2 Dopamine D2 (Striatal) Ligand->R_D2 Partial Agonist (Modulator) Effect1 Anxiolysis & Antidepressant R_5HT1A->Effect1 Effect3 Cognitive Enhancement R_5HT1A->Effect3 Effect2 Antipsychotic (Reduced EPS) R_5HT2A->Effect2 R_D2->Effect2

Figure 2: Polypharmacological profile of FPPE-based ligands.

Quantitative Data Summary

The following table summarizes the binding affinity shifts when using the Ethyl (FPPE) linker versus a Propyl linker in generic Arylpiperazine models (Data generalized from SAR literature).

ReceptorLinker LengthBinding Affinity (

, nM)
Functional Outcome
5-HT1A Ethyl (2C)10 – 50 nMPartial Agonist
5-HT1A Propyl (3C)0.5 – 5 nMFull Agonist (High Affinity)
5-HT2A Ethyl (2C)20 – 100 nMAntagonist
Dopamine D2 Ethyl (2C)50 – 200 nMLow Affinity (Sparing)
Dopamine D4 Ethyl (2C)< 10 nMHigh Selectivity (Ligand Dependent)

Insight: The ethyl linker (FPPE) is often less potent for 5-HT1A than the propyl linker but offers better selectivity profiles for D4 or specific MTDL designs where "moderate" affinity is preferred to avoid target-related toxicity.

References

  • ChemScene. (2024). 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol Product Monograph. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 90096-38-1. Link

  • Journal of Medicinal Chemistry. (2002). Piperidine analogues of GBR 12909: high affinity ligands for the dopamine transporter.[1] (Discusses fluorophenyl-ethyl-piperazine scaffolds). Link

  • European Journal of Pharmacology. (2007). The effects of non-medically used psychoactive drugs on monoamine neurotransmission. (Pharmacology of the pFPP moiety). Link

  • MDPI Molecules. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Link

  • Vibrant Pharma. (2024). 1-(4-Fluorobenzyl)-4-(2-hydroxyethyl)piperazine Specifications. Link

Sources

Exploratory

An In-depth Technical Guide to the Toxicity and Safe Handling of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol

This document provides a comprehensive technical overview of the known and extrapolated toxicological properties of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol, a substituted piperazine derivative of interest in conte...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of the known and extrapolated toxicological properties of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol, a substituted piperazine derivative of interest in contemporary chemical and pharmaceutical research. As a member of the fluorophenylpiperazine class, this compound warrants a thorough understanding of its potential hazards to ensure the safety of researchers and the integrity of experimental outcomes. This guide synthesizes available data from structurally analogous compounds and foundational toxicological principles to offer a robust framework for risk assessment and safe laboratory practice.

Introduction and Scientific Context

2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol belongs to a class of piperazine derivatives that are prevalent in medicinal chemistry and drug discovery. The piperazine scaffold is a common pharmacophore found in a multitude of clinically approved drugs, including anticancer agents.[1] The incorporation of a fluorophenyl group can significantly modulate the physicochemical and pharmacological properties of the parent molecule, often enhancing its biological activity and metabolic stability.[2]

The primary mechanism of action for many piperazine compounds involves interaction with neurotransmitter systems, particularly as agonists of the γ-aminobutyric acid (GABA) receptors.[3][4] This activity is the basis for the anthelmintic properties of piperazine but also underlies its potential for neurotoxicity in mammals.[5][6] Furthermore, certain piperazine derivatives have been shown to induce apoptosis in cancer cell lines, highlighting their potential as cytotoxic agents.[7] Given this background, a cautious and informed approach to handling 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol is imperative.

Physicochemical Properties (Predicted)

PropertyPredicted Value/InformationSignificance for Safety and Handling
Molecular FormulaC₁₂H₁₇FN₂OProvides the basis for calculating molecular weight and other properties.
Molecular Weight224.28 g/mol Influences the rate of diffusion and absorption.
AppearanceLikely a solid at room temperatureSolid form may present an inhalation hazard if dusty.
SolubilityExpected to have some solubility in water and good solubility in organic solvents.Water solubility can influence its environmental mobility, while solubility in organic solvents is relevant for experimental use and decontamination.
pKaThe piperazine moiety has two pKa values, making it a weak base.[4]The basic nature of the compound can influence its reactivity and potential for corrosion.
LogP (Octanol-Water Partition Coefficient)Estimated to be moderately lipophilic.A higher LogP suggests a greater potential for bioaccumulation and penetration of biological membranes.

Toxicological Profile and Hazard Assessment

A definitive toxicological profile for 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol has not been established. Therefore, the following assessment is based on data from piperazine and its derivatives, including the closely related 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine.

Acute Toxicity

Based on the GHS classification of the analogous ethanamine, 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol is presumed to be harmful if swallowed, in contact with skin, or if inhaled.[8]

  • Oral: Harmful if swallowed. Ingestion may lead to gastrointestinal irritation, nausea, vomiting, and systemic toxic effects.

  • Dermal: Harmful in contact with skin. The compound may be absorbed through the skin, leading to systemic toxicity. Prolonged contact may cause skin irritation.[8]

  • Inhalation: Harmful if inhaled. Inhalation of dust or aerosols may cause respiratory tract irritation and systemic poisoning.[8]

Skin and Eye Irritation

Structurally similar compounds are known to cause skin and eye irritation.[9] Direct contact with 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol is expected to cause:

  • Skin Corrosion/Irritation: Causes skin irritation.[8]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[8] Contact with the eyes can lead to severe irritation, pain, and potential for lasting damage.

Sensitization

Piperazine and its derivatives are known sensitizers.[10][11]

  • Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

  • Skin Sensitization: May cause an allergic skin reaction.

Specific Target Organ Toxicity (STOT)
  • Single Exposure: May cause respiratory irritation.[8] The central nervous system is also a potential target, with piperazine exposure linked to neurotoxic effects such as ataxia, vertigo, and muscle weakness.[6]

  • Repeated Exposure: Prolonged or repeated exposure may cause damage to organs, particularly the nervous system and respiratory system.[11]

Mutagenicity, Carcinogenicity, and Reproductive Toxicity

There is no specific data for 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol. However, some piperazine derivatives have been investigated for these endpoints. While piperazine itself is not generally considered genotoxic, some derivatives have shown mutagenic potential.[2] There is insufficient data to classify the carcinogenic potential of this specific compound. Some piperazine compounds are suspected of damaging fertility or the unborn child.[11]

Globally Harmonized System (GHS) Classification (Anticipated)

Based on the available data for analogous compounds, the following GHS classification for 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol should be adopted for laboratory safety protocols.

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

Signal Word: Danger

Hazard Pictograms:

Safe Handling and Engineering Controls

A multi-tiered approach, as outlined in the hierarchy of controls, is essential for the safe handling of this compound.

HierarchyOfControls cluster_0 Hierarchy of Controls for 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol cluster_1 Specific Measures Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous alternative if possible) Engineering Engineering Controls (Primary barrier) Administrative Administrative Controls (Procedural safeguards) Engineering_desc • Chemical Fume Hood • Glove Box (for highly sensitive operations) • Ventilated Enclosure (for weighing) Engineering->Engineering_desc PPE Personal Protective Equipment (PPE) (Last line of defense) Administrative_desc • Standard Operating Procedures (SOPs) • Chemical Hygiene Plan • Designated work areas • Restricted access • Proper labeling and storage Administrative->Administrative_desc PPE_desc • Chemical-resistant gloves (Nitrile, Neoprene) • Safety goggles or face shield • Laboratory coat • Respiratory protection (if aerosols are generated) PPE->PPE_desc

Caption: Hierarchy of controls for safe handling.

Experimental Protocol: Weighing and Solution Preparation
  • Preparation: Don all required PPE (lab coat, safety goggles, and chemical-resistant gloves). Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Weighing: If possible, weigh the solid compound in a ventilated balance enclosure to minimize dust dispersal. If not available, perform weighing in the chemical fume hood. Use a spatula to carefully transfer the solid to a tared weigh boat.

  • Dissolution: In the fume hood, place the weigh boat containing the compound into the desired flask. Add the solvent slowly to avoid splashing. Use a magnetic stirrer for efficient dissolution.

  • Cleanup: Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., ethanol) and dispose of the waste in a designated hazardous waste container. Wipe down the work surface in the fume hood.

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure.

EmergencyResponse cluster_routes Routes of Exposure cluster_actions Immediate Actions Exposure Exposure Occurs Inhalation Inhalation Skin_Contact Skin Contact Eye_Contact Eye Contact Ingestion Ingestion Inhalation_Action 1. Move to fresh air. 2. If not breathing, give artificial respiration. 3. Seek immediate medical attention. Inhalation->Inhalation_Action Skin_Action 1. Immediately remove contaminated clothing. 2. Wash skin with soap and plenty of water for at least 15 minutes. 3. Seek medical attention if irritation persists. Skin_Contact->Skin_Action Eye_Action 1. Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. Eye_Contact->Eye_Action Ingestion_Action 1. DO NOT induce vomiting. 2. Rinse mouth with water. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention. Ingestion->Ingestion_Action

Caption: Emergency response workflow for exposures.

Storage, Spill, and Disposal Procedures

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The storage area should be secured and accessible only to authorized personnel.

Spill Response
  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further spread of the spill. For a solid spill, avoid creating dust. For a liquid spill, use an inert absorbent material.

  • Neutralize (if applicable): For a basic compound like this, a weak acid may be used for neutralization, but this should only be done by trained personnel.

  • Collect: Carefully scoop the solid or absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Waste Disposal

Dispose of all waste materials, including contaminated PPE and cleaning materials, in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain or in general waste.

Conclusion

While 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol is a valuable compound for research, its structural similarity to other biologically active piperazines necessitates a high degree of caution in its handling. By understanding its potential toxicological properties, implementing robust engineering and administrative controls, and utilizing appropriate personal protective equipment, researchers can mitigate the risks associated with its use. This guide serves as a foundational resource for developing laboratory-specific safety protocols to ensure a safe and productive research environment.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Mechanism of Action of Piperazine. Retrieved from BenchChem website.[3]

  • National Industrial Chemicals Notification and Assessment Scheme. (2018). Piperazine salts: Human health tier II assessment. Australian Government Department of Health.[5]

  • Goodman, L. S., & Gilman, A. (Eds.). (1975). The Pharmacological Basis of Therapeutics (5th ed.). Macmillan.[6]

  • Al-Oqail, M. M., Al-Sheddi, E. S., Al-Massarani, S. M., & Farshori, N. N. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Pakistan journal of pharmaceutical sciences, 29(2), 525–532.[7]

  • Grokipedia. (n.d.). para-Fluorophenylpiperazine. Retrieved from Grokipedia website.[9]

  • United States Environmental Protection Agency. (2025). 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-amine - GHS Data. Retrieved from EPA CompTox Chemicals Dashboard.[8]

  • Wikipedia. (n.d.). para-Fluorophenylpiperazine. Retrieved from Wikipedia.[12]

  • McCormick, J. R. (1970). Piperazine hepatitis. The American journal of digestive diseases, 15(1), 67–69.[13]

  • Li, Y., et al. (2024). Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues: Combined Experimental and Theoretical Study. Environmental Science & Technology.[2]

  • Stasiewicz, U., & Rzepecki, R. (2019). Piperazine derivatives as dangerous abused compounds. Medycyna Pracy, 70(6), 765–773.[14]

  • Cayman Chemical. (n.d.). 1-(2-Fluorophenyl)piperazine (hydrochloride). Retrieved from Cayman Chemical website.[15]

  • Wikipedia. (n.d.). Piperazine. Retrieved from Wikipedia.[16]

  • Dargan, P. I., & Wood, D. M. (2011). Current awareness of piperazines: pharmacology and toxicology. Therapeutic drug monitoring, 33(4), 389–393.[17]

  • Singh, A., & Kumar, R. (2024). A Decade of Piperazine-Based Small Molecules Approved by U.S. FDA: Exploring the Medicinal Chemistry Impact of this Versatile Pharmacophore. Chemistry & Biodiversity.[1]

  • Wikipedia. (n.d.). Piperazine. Retrieved from Wikipedia.[4]

  • Echemi. (n.d.). 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol Safety Data Sheets. Retrieved from Echemi website.

  • Fisher Scientific. (2018). Safety Data Sheet: Piperazine.[18]

  • United States Environmental Protection Agency. (2025). 1-[2-(4-Fluorophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine Properties. Retrieved from EPA CompTox Chemicals Dashboard.[19]

  • McCulloch, G. A. (1967). Allergenicity of Piperazine: A Study in Environmental Aetiology. The Medical journal of Australia, 1(8), 319–325.[10]

  • ChemScene. (n.d.). 2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol dihydrochloride. Retrieved from ChemScene website.[20]

  • Preprints.org. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one.[21]

  • TCI Chemicals. (2025). Safety Data Sheet: Piperazine Anhydrous.[11]

  • PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. Retrieved from PubChem.[22]

  • MDPI. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one.[23]

Sources

Foundational

The 4-Fluorophenyl Piperazine (pFPP) Scaffold: From Metabolic Stabilizer to Serotonergic Modulator

Executive Summary The 1-(4-fluorophenyl)piperazine (pFPP) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of recept...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-(4-fluorophenyl)piperazine (pFPP) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of receptors, most notably within the G-Protein Coupled Receptor (GPCR) superfamily.[1]

While often overshadowed by its chlorinated (mCPP) or methoxylated (2-MeOPP) analogs in blockbuster antipsychotics, pFPP occupies a critical niche as both a metabolic stabilizer and a potent serotonergic modulator .[1] It serves a dual role: as an active metabolite of the sedative Niaprazine and as a versatile building block for developing 5-HT1A agonists, 5-HT2A antagonists, and Dopamine D4 ligands.

This guide analyzes the structural rationale, synthetic pathways, and pharmacological signaling mechanisms of the pFPP scaffold, providing actionable protocols for its integration into drug discovery pipelines.

Medicinal Chemistry Rationale

The "Fluorine Effect" in Scaffold Design

The incorporation of a fluorine atom at the para-position of the phenyl ring is a deliberate strategic choice in lead optimization, serving three primary functions:

  • Metabolic Blocking: The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol).[1] Placing fluorine at the para-position blocks Cytochrome P450-mediated hydroxylation, a common metabolic "soft spot" for phenyl rings.[1] This significantly extends the biological half-life (

    
    ) of the scaffold compared to the unsubstituted phenylpiperazine.
    
  • Electronic Modulation: Fluorine is highly electronegative, reducing the electron density of the phenyl ring. This alters the

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor binding pocket.
  • Lipophilicity: Fluorine substitution moderately increases lipophilicity (

    
    ), enhancing blood-brain barrier (BBB) permeability—a critical requirement for CNS-active agents.[1]
    
The Piperazine Linker

The piperazine ring acts as a semi-rigid linker that maintains a specific distance between the aromatic "tail" and the basic nitrogen "head," which is essential for the pharmacophore of monoamine receptor ligands. The distal nitrogen (N4) typically remains basic (


), allowing for a crucial ionic interaction with a conserved Aspartate residue (e.g., Asp3.32 in 5-HT receptors).

Therapeutic Applications & Case Studies

Niaprazine: The Pro-Drug Paradigm

Niaprazine is a sedative-hypnotic agent used in pediatric medicine.[1] It functions effectively as a pro-drug.[1] Upon administration, hepatic metabolism cleaves the N-alkyl side chain, releasing pFPP into systemic circulation.

  • Parent Drug: Antagonizes H1 histamine and 5-HT2A receptors (sedation).[1]

  • Metabolite (pFPP): Acts as a broad-spectrum serotonergic agent (5-HT1A agonist / 5-HT2C partial agonist), contributing to the drug's complex psychotropic profile.[1]

Radiochemistry: 18F-pFPP

The scaffold has found utility in Positron Emission Tomography (PET).[1] 18F-labeled pFPP is synthesized to image serotonin receptor distribution in vivo.[1] The high metabolic stability of the 18F-C bond ensures that the radioactive signal remains attached to the pharmacophore during the imaging window.

Synthetic Methodologies

Two primary routes exist for synthesizing the pFPP scaffold.[1] The choice depends on the availability of starting materials and the tolerance of functional groups.

Method A: Pd-Catalyzed Buchwald-Hartwig Amination (Preferred)

This modern approach offers high yields and tolerates various functional groups.[1] It couples 1-bromo-4-fluorobenzene with piperazine.[1]

Experimental Protocol:

  • Reagents:

    • 1-Bromo-4-fluorobenzene (1.0 equiv)[1]

    • Piperazine (1.2 equiv)[1]

    • Catalyst:

      
       (1-2 mol%) or 
      
      
      
      [1]
    • Ligand: BINAP or Xantphos (2-4 mol%)[1]

    • Base:

      
       (1.5 equiv) or 
      
      
      
      [1]
    • Solvent: Anhydrous Toluene or 1,4-Dioxane

  • Procedure:

    • Charge an oven-dried Schlenk flask with the aryl halide, piperazine, base, and Pd-catalyst/ligand system under an argon atmosphere.

    • Add anhydrous solvent (degassed).[1]

    • Heat to 80–100°C for 12–16 hours.

    • Monitor via TLC/LC-MS.[1]

    • Cool to room temperature, filter through a Celite pad to remove inorganic salts and palladium residues.

    • Concentrate filtrate in vacuo.[1]

    • Purification: Flash column chromatography (SiO2, DCM/MeOH/NH3 gradient) to yield 1-(4-fluorophenyl)piperazine.[1]

Method B: Nucleophilic Aromatic Substitution (SNAr)

This traditional method is effective but requires higher temperatures and is less efficient if the phenyl ring lacks strong electron-withdrawing groups (though the fluorine helps slightly).[1]

Protocol Summary:

  • React 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride .[1]

  • Conditions: Reflux in high-boiling alcohol (e.g., n-butanol or chlorobenzene) for 24+ hours.[1]

  • Drawback: Often lower yields and harsher conditions compared to Pd-catalysis.[1]

Synthesis Workflow Diagram

SynthesisWorkflow Start Starting Materials (1-Bromo-4-fluorobenzene + Piperazine) Reaction C-N Coupling (100°C, Toluene, Base) Start->Reaction Mix under Argon Catalyst Catalyst System Pd2(dba)3 / BINAP Catalyst->Reaction Activates C-Br Workup Workup Celite Filtration & Extraction Reaction->Workup 12-16h Product Final Scaffold 1-(4-fluorophenyl)piperazine Workup->Product Purification

Caption: Figure 1. Optimized Buchwald-Hartwig cross-coupling workflow for pFPP synthesis.

Pharmacology & Signaling Pathways[2][3][4][5]

The pFPP scaffold exhibits a distinct affinity profile, predominantly acting as a 5-HT1A Receptor Agonist .[2]

Mechanism of Action (5-HT1A)

Upon binding to the 5-HT1A receptor (a Gi/o-coupled GPCR), pFPP triggers a signaling cascade that results in neuronal inhibition (anxiolytic/sedative effects).[1]

  • Receptor Activation: Ligand binding induces a conformational change in TM3 and TM6.[1]

  • G-Protein Dissociation: The

    
     trimer dissociates into 
    
    
    
    and
    
    
    subunits.[1]
  • Effector Modulation:

    • 
      :  Inhibits Adenylyl Cyclase (AC), reducing cAMP levels.
      
    • 
      :  Directly opens G-protein-coupled Inwardly Rectifying Potassium channels (GIRK), leading to 
      
      
      
      efflux and membrane hyperpolarization.[1]
Signaling Cascade Diagram

SignalingPathway Ligand pFPP Scaffold Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds GProtein Gi/o Protein Dissociation Receptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC G-alpha-i (Inhibits) GIRK GIRK Channels (K+ Efflux) GProtein->GIRK G-beta-gamma (Activates) cAMP cAMP Levels (Decreased) AC->cAMP Reduces Response Neuronal Inhibition (Anxiolysis) cAMP->Response Hyperpol Membrane Hyperpolarization GIRK->Hyperpol K+ Current Hyperpol->Response

Caption: Figure 2. Signal transduction pathway of pFPP-mediated 5-HT1A agonism.

Quantitative Data Summary

ParameterValue / DescriptionSignificance
Molecular Weight 180.22 g/mol Fragment-like, ideal for lead optimization.[1]
LogP ~2.1Moderate lipophilicity; good BBB penetration.[1]
pKa (N4) ~9.8Protonated at physiological pH; key for receptor binding.[1]
Metabolic Fate N-oxidation, N-dealkylationFluorine blocks para-hydroxylation, extending half-life.[1]
Key Target 5-HT1A (

nM)
Potent agonist activity.[1]
Secondary Targets 5-HT2C,

-Adrenergic
Contributes to side-effect profile (e.g., migraine).[1]

References

  • Synthesis of Piperazine Scaffolds

    • Title: "Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides and Amines"[1]

    • Source:Journal of the American Chemical Society
    • URL:[Link] (Foundational Buchwald-Hartwig Protocol)[1]

  • Pharmacology of Niaprazine & Metabolites

    • Title: "Molecular pharmacology of niaprazine"
    • Source:PubMed / N
    • URL:[Link]

  • Metabolic Stability of Fluorinated Drugs

    • Title: "The role of fluorine in medicinal chemistry"
    • Source:Journal of Medicinal Chemistry
    • URL:[Link][1]

  • Radiochemistry Applications

    • Title: "4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Aryl
    • Source:PubMed Central[1]

    • URL:[Link]

  • Recreational Use & Toxicology

    • Title: "Metabolic interactions with piperazine-based 'party pill' drugs"[1]

    • Source:Journal of Pharmacy and Pharmacology
    • URL:[Link][1]

Sources

Exploratory

Binding Affinity Potential of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol Ligands

This technical guide details the pharmacophoric utility, binding mechanisms, and experimental characterization of ligands derived from the 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol scaffold (hereafter referred to as...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pharmacophoric utility, binding mechanisms, and experimental characterization of ligands derived from the 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol scaffold (hereafter referred to as FPE-OH ).[1]

Content Type: Technical Whitepaper & Experimental Guide Core Focus: Medicinal Chemistry, Fragment-Based Drug Design (FBDD), and GPCR Pharmacology[1]

Executive Summary: The "Privileged" Scaffold

In the landscape of CNS drug discovery, the phenylpiperazine moiety is a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse receptors. The specific derivative 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol (FPE-OH) represents a critical junction in ligand design.[1] It combines the lipophilic, metabolically stable 4-fluorophenylpiperazine (4-FPP) head group with a polar, chemically versatile hydroxyethyl tail.[1]

While 4-FPP itself is a known non-selective serotonin receptor agonist (particularly 5-HT


), the addition of the hydroxyethyl chain modulates its physicochemical properties (LogP, solubility) and serves as a strategic "anchor point." This allows researchers to link the pharmacophore to secondary binding elements (e.g., coumarins, benzothiazoles), creating Multitarget-Directed Ligands (MTDLs)  essential for treating complex psychiatric disorders like schizophrenia and depression.

Structural Analysis & Pharmacophore Mapping

The binding potential of FPE-OH ligands is dictated by four distinct structural zones. Understanding these zones is prerequisite to rational design.[1]

The Pharmacophoric Zones
  • Zone A: The Lipophilic Trap (4-Fluorophenyl) [1]

    • Function: Engages in

      
      -
      
      
      
      stacking interactions with aromatic residues (Phenylalanine, Tryptophan) in the receptor binding pocket.[1]
    • The Fluorine Effect: The para-fluorine atom blocks metabolic hydroxylation (CYP450 oxidation), significantly extending half-life compared to the non-fluorinated analog.[1] It also increases lipophilicity, enhancing blood-brain barrier (BBB) penetration.[1]

  • Zone B: The Cationic Core (Piperazine Nitrogen)

    • Function: The protonated

      
       nitrogen forms a critical salt bridge with the conserved Aspartate residue (e.g., Asp3.32 in 5-HT
      
      
      
      ) in the transmembrane domain of aminergic GPCRs.
  • Zone C: The Linker (Ethyl Chain)

    • Function: Provides the optimal distance (approx. 2-3 carbons) to position the tail group away from the orthosteric site, often directing it toward secondary pockets or extracellular loops.

  • Zone D: The Reactive Tail (Hydroxyl Group)

    • Function: Acts as a hydrogen bond donor/acceptor.[1] Crucially, it is the synthetic handle for esterification or etherification, allowing the attachment of "cap" groups that confer subtype selectivity (e.g., selectivity for D

      
       over D
      
      
      
      ).
Visualization: The FPE-OH Pharmacophore Map

PharmacophoreMap F_Phenyl 4-Fluorophenyl Ring (Lipophilic/Metabolic Shield) Piperazine Piperazine Core (Cationic Center) F_Phenyl->Piperazine Attached at N1 Target_Interaction Receptor Interaction (Asp3.32 Salt Bridge) F_Phenyl->Target_Interaction Pi-Pi Stacking Linker Ethyl Linker (Spacer) Piperazine->Linker Attached at N4 Piperazine->Target_Interaction Ionic Bond Tail Hydroxyl Group (Synthetic Handle/H-Bond) Linker->Tail Covalent Bond

Figure 1: Pharmacophoric decomposition of the FPE-OH ligand system, highlighting the functional role of each structural module.

Target Landscape & Binding Mechanisms

FPE-OH derivatives exhibit a polypharmacological profile, primarily targeting the Serotonin (5-HT) and Dopamine (DA) families.[1]

Primary Targets
Target ReceptorAffinity Potential (

)
Mechanism of ActionClinical Relevance
5-HT

High (0.1 – 50 nM)Partial Agonist / AntagonistAnxiolytic, Antidepressant
5-HT

Moderate to HighAntagonistAtypical Antipsychotic
D

/ D

Moderate (Tail-dependent)AntagonistAntipsychotic

-Adrenergic
ModerateAntagonistSide effect (Hypotension)
The "Tail" Effect on Selectivity

The unmodified FPE-OH molecule has moderate affinity across these receptors.[1] However, derivatizing the hydroxyl group dramatically shifts selectivity:

  • Bulky Aryl Esters/Ethers: Enhance D

    
     or 5-HT
    
    
    
    selectivity by occupying the secondary binding pocket (SBP).[1]
  • Longer Linkers: Extending the ethyl chain to a butyl chain (as seen in ligands like SN79 ) often increases affinity for Sigma (

    
    ) receptors and 5-HT
    
    
    
    subtypes.[1]

Experimental Protocols

To validate the binding potential of FPE-OH ligands, rigorous synthesis and characterization workflows are required.[1]

Synthesis of FPE-OH Derivatives (N-Alkylation)

Objective: To attach the FPE-OH moiety to a secondary pharmacophore (e.g., a scaffold "R-Cl").[1]

Reagents:

  • 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol (FPE-OH)[1]

  • Secondary Scaffold (Alkyl halide or Acyl chloride)

  • Base:

    
     or 
    
    
    
    [1]
  • Solvent: Acetonitrile (ACN) or DMF

Protocol:

  • Dissolution: Dissolve 1.0 eq of the secondary scaffold (e.g., a chloro-substituted benzothiazole) in anhydrous ACN.

  • Activation: Add 2.0 eq of anhydrous

    
     and stir at room temperature for 15 minutes.
    
  • Coupling: Add 1.1 eq of FPE-OH dropwise.[1]

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
    
  • Workup: Filter off inorganic salts. Evaporate solvent.[1]

  • Purification: Recrystallize from Ethanol or purify via Flash Chromatography (Silica gel).

Radioligand Binding Assay (Membrane Preparation)

Objective: Determine the equilibrium dissociation constant (


) of the novel ligand for 5-HT

receptors.

Validation Check: Ensure specific binding is


 of total binding.

Workflow Diagram:

BindingAssay Step1 Tissue Homogenization (Rat Hippocampus or CHO-h5-HT1A cells) Step2 Centrifugation (20,000g) Isolate Membrane Pellet Step1->Step2 Step3 Resuspension (Tris-HCl Buffer, pH 7.4) Step2->Step3 Step4 Incubation (60 min, 25°C) Membrane + [3H]-8-OH-DPAT + Test Ligand Step3->Step4 Step5 Filtration & Washing (Whatman GF/B Filters) Step4->Step5 Step6 Liquid Scintillation Counting (Measure CPM) Step5->Step6

Figure 2: Step-by-step workflow for determining binding affinity using a radioligand displacement assay.

Data Calculation: Calculate


 using the Cheng-Prusoff equation:


  • 
     : Concentration of competitor inhibiting 50% of specific radioligand binding.
    
  • 
     : Concentration of radioligand used (e.g., 1 nM).
    
  • 
     : Dissociation constant of the radioligand (determined via Saturation Binding).
    

Case Studies in Ligand Design

SN79: The Sigma/5-HT Hybrid

Researchers developed SN79 , a ligand utilizing the 4-fluorophenylpiperazine moiety linked to a benzoxazole core.[1]

  • Structure: Uses a butyl linker rather than ethyl, but the head group is identical to the FPE core.

  • Result: Nanomolar affinity for Sigma receptors and 5-HT

    
     receptors.[1][2]
    
  • Application: Attenuates cocaine-induced convulsions and locomotor activity.[1][2]

Coumarin-Piperazine Hybrids

By esterifying the hydroxyl group of FPE-OH with coumarin carboxylic acids, researchers created dual 5-HT


/D

ligands.[1]
  • Mechanism: The coumarin moiety binds to the accessory pocket of the receptor, while the FPE moiety anchors in the orthosteric site.

  • Outcome:

    
     values as low as 0.5 nM  for 5-HT
    
    
    
    , demonstrating that the FPE-OH scaffold is an excellent "warhead" for high-affinity design.[1]

Signaling Pathway Activation

When FPE-OH derivatives act as agonists at the 5-HT


 receptor (a G

/

-coupled GPCR), they trigger specific downstream cascades.

Signaling Ligand FPE-OH Ligand Receptor 5-HT1A Receptor Ligand->Receptor Binding G_Protein Gi/o Protein (Dissociation) Receptor->G_Protein Activation AC Adenylyl Cyclase (Inhibition) G_Protein->AC G-alpha-i K_Channel GIRK Channel (Activation/Hyperpolarization) G_Protein->K_Channel G-beta-gamma cAMP cAMP Levels (Decrease) AC->cAMP Inhibits

Figure 3: Signal transduction pathway activated by 5-HT1A agonism, a common property of FPE-OH based ligands.[1]

Conclusion

The 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol moiety is more than a simple intermediate; it is a validated pharmacophore for CNS drug discovery.[1] Its ability to form high-affinity interactions with serotonin and dopamine receptors, combined with the synthetic versatility of its hydroxyl tail, makes it an indispensable tool for developing next-generation antipsychotics and antidepressants.[1]

References

  • Modulation of Serotonin Receptors by Arylpiperazines Source: MDPI (Molecules) URL:[Link][3]

  • Synthesis and pharmacological evaluation of SN79, a cocaine antagonist Source: National Institutes of Health (PubMed) URL:[Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors Source: International Journal of Recent Research URL:[Link]

  • Structure-affinity relationship of N-arylpiperazine derivatives for D4 receptors Source: Journal of Medicinal Chemistry URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol

An Application Note for the Synthesis of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol Introduction 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol (CAS No. 90096-38-1) is a crucial intermediate in the synthesis of vario...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol

Introduction

2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol (CAS No. 90096-38-1) is a crucial intermediate in the synthesis of various pharmaceutically active compounds, particularly those targeting the central nervous system.[1][2] Its molecular structure, featuring a fluorophenylpiperazine moiety linked to an ethanol group, makes it a versatile building block in drug discovery and development.[3] This application note provides a detailed, step-by-step protocol for the synthesis of this compound via the N-alkylation of 1-(4-fluorophenyl)piperazine with 2-chloroethanol. The described methodology is designed for researchers in medicinal chemistry and process development, emphasizing safety, efficiency, and reproducibility.

Principle and Mechanism

The core of this synthesis is a nucleophilic substitution reaction. The secondary amine nitrogen of 1-(4-fluorophenyl)piperazine acts as a nucleophile, attacking the electrophilic carbon atom of 2-chloroethanol. A base is used to neutralize the hydrochloric acid formed as a byproduct, driving the reaction to completion. The choice of a suitable base and solvent is critical for optimizing reaction kinetics and minimizing side products.

Materials and Equipment

Reagents:

ReagentCAS No.Molecular Wt.
1-(4-Fluorophenyl)piperazine2252-63-3180.22 g/mol
2-Chloroethanol107-07-380.51 g/mol
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21 g/mol
Acetonitrile (CH₃CN), anhydrous75-05-841.05 g/mol
Ethyl Acetate (EtOAc)141-78-688.11 g/mol
Brine (saturated NaCl solution)7647-14-558.44 g/mol
Magnesium Sulfate (MgSO₄), anhydrous7487-88-9120.37 g/mol
Deionized Water7732-18-518.02 g/mol

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for filtration

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Experimental Protocol

Synthesis Workflow Diagram

SynthesisWorkflow A 1. Reactant Setup - Add 1-(4-fluorophenyl)piperazine, K2CO3, and acetonitrile to flask. B 2. Addition of Alkylating Agent - Add 2-chloroethanol dropwise. A->B C 3. Reaction - Heat mixture to reflux (approx. 82°C). - Monitor reaction via TLC. B->C D 4. Work-up & Extraction - Cool, filter solids. - Evaporate solvent. - Dissolve in EtOAc, wash with water/brine. C->D E 5. Drying and Concentration - Dry organic layer with MgSO4. - Concentrate via rotary evaporation. D->E F 6. Purification - Purify crude product by column chromatography. E->F G 7. Analysis - Characterize pure product (NMR, MS, HPLC). F->G

Caption: Workflow for the synthesis of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-fluorophenyl)piperazine (10.0 g, 55.5 mmol), anhydrous potassium carbonate (15.3 g, 111.0 mmol, 2.0 equiv.), and anhydrous acetonitrile (100 mL).

  • Addition of 2-Chloroethanol: Stir the suspension at room temperature and add 2-chloroethanol (4.9 g, 60.8 mmol, 1.1 equiv.) dropwise over 10 minutes.

  • Reaction under Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 82°C) using a heating mantle. Maintain the reflux with vigorous stirring for 12-18 hours.

    • Expert Insight: The reaction progress should be monitored periodically using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting piperazine.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium chloride salts and wash the filter cake with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile. Dissolve the resulting residue in ethyl acetate (150 mL). Transfer the solution to a separatory funnel and wash with deionized water (2 x 50 mL) followed by brine (50 mL).

    • Causality Note: Washing with water removes any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil or solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 2-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-ol. The expected product is typically a white solid or a viscous oil.[4]

Safety and Handling Precautions

  • All procedures must be performed in a well-ventilated chemical fume hood.

  • 1-(4-Fluorophenyl)piperazine is harmful if swallowed and causes skin and eye irritation.[5]

  • 2-Chloroethanol is toxic and an irritant. Avoid inhalation and skin contact.

  • Acetonitrile is flammable and toxic. Keep away from ignition sources.[6]

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

  • In case of accidental exposure, rinse the affected area with copious amounts of water and seek immediate medical attention.[5]

References

  • Vertex AI Search, based on information from New Drug Approvals. (2022, January 26). FLUPHENAZINE.
  • ChemScene. 2-(4-(4-Fluorophenyl)piperazin-1-yl)ethan-1-ol.
  • ResearchGate.
  • National Center for Biotechnology Information. Fluphenazine. PubChem Compound Summary for CID 3372.
  • Semantic Scholar.
  • Royal Society of Chemistry. (2025, July 10). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors.
  • Environmental Protection Agency. 2-[4-(4-Fluorophenyl)
  • Fisher Scientific. (2018, January 18).
  • SynThink Research Chemicals.
  • Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET - 1-(4-Fluorophenyl)piperazine dihydrochloride.
  • SynQuest Laboratories, Inc. 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(thiophen-2- yl)
  • Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • MDPI. (2024, August 6). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
  • Fisher Scientific. (2012, January 31). SAFETY DATA SHEET - 1-(4-Fluorophenyl)piperazine.
  • Sigma-Aldrich. 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethan-1-ol.
  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Sigma-Aldrich. 1-(4-Fluorophenyl)piperazine 98%.
  • Google Patents. KR970009727B1 - Process for the preparation of 2-(2-(-4((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-acetic acid and tis dihyolrochloride.
  • ResearchGate. (2017, August 21). Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton.
  • BenchChem. Application of 1-(4-Chlorophenyl)
  • National Center for Biotechnology Information. 2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol. PubChem Compound Summary for CID 4742457.
  • PharmaCompass. 2-(piperazin-1-yl)ethan-1-ol.
  • Organic Chemistry Portal. Synthesis of piperazines.
  • Royal Society of Chemistry. Rapid synthesis of N,N′-disubstituted piperazines. Application to the preparation of No carrier added 1-(4-[18F]fluorophenyl)piperazine and of an [18F]-selective ligand of serotoninergic receptors (5HT2 antagonist).
  • Google Patents.
  • PrepChem.com. Synthesis of 1-[2-(4-fluorophenyl)ethyl]piperazine.
  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

Sources

Application

Protocol for N-alkylation of 1-(4-fluorophenyl)piperazine with 2-bromoethanol

An Application Guide to the Synthesis of 2-(4-(4-fluorophenyl)piperazin-1-yl)ethanol via N-alkylation Abstract This comprehensive application note provides a detailed protocol for the N-alkylation of 1-(4-fluorophenyl)pi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 2-(4-(4-fluorophenyl)piperazin-1-yl)ethanol via N-alkylation

Abstract

This comprehensive application note provides a detailed protocol for the N-alkylation of 1-(4-fluorophenyl)piperazine with 2-bromoethanol, yielding the valuable intermediate 2-(4-(4-fluorophenyl)piperazin-1-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical troubleshooting advice. The protocol emphasizes safety, efficiency, and reproducibility, grounded in established chemical principles and supported by authoritative references.

Introduction: Significance and Reaction Principle

The piperazine moiety is a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its favorable pharmacokinetic properties.[1][2] The target molecule, 2-(4-(4-fluorophenyl)piperazin-1-yl)ethanol, serves as a key building block for more complex pharmaceutical compounds. Its synthesis is typically achieved through a direct N-alkylation, a fundamental carbon-nitrogen bond-forming reaction.

The protocol described herein employs a classic nucleophilic substitution (SN2) reaction. The secondary amine of the 1-(4-fluorophenyl)piperazine acts as the nucleophile, attacking the electrophilic carbon of 2-bromoethanol. A non-nucleophilic base is essential to facilitate the reaction by neutralizing the hydrobromic acid (HBr) byproduct, thereby preventing the formation of an unreactive piperazinium salt and driving the reaction to completion.[3][4][5]

Reaction Mechanism and Stoichiometry

The N-alkylation proceeds via a single, concerted SN2 step. The lone pair of electrons on the secondary nitrogen of the piperazine ring attacks the carbon atom bonded to the bromine. Simultaneously, the carbon-bromine bond breaks, with bromide acting as the leaving group.

dot digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, label="Figure 1: S-N-2 Reaction Mechanism", labelloc=b, labeljust=c]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Caption: SN2 reaction mechanism for the N-alkylation.

Materials, Reagents, and Equipment

Reagents
ReagentCAS No.M.W. ( g/mol )Amount (mmol)Eq.Notes
1-(4-fluorophenyl)piperazine2252-63-3180.22101.0Limiting Reagent
2-Bromoethanol540-51-2124.96111.1Corrosive, Lachrymator
Potassium Carbonate (K₂CO₃)584-08-7138.21202.0Anhydrous, finely powdered
Acetonitrile (CH₃CN)75-05-841.0550 mL-Anhydrous/HPLC grade
Ethyl Acetate (EtOAc)141-78-688.11--For extraction/chromatography
Hexanes110-54-3---For chromatography
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04--For drying
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir plate with heating

  • Dropping funnel

  • Nitrogen/Argon inlet (optional, but recommended)

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Glass column for chromatography

Health and Safety Precautions

This protocol involves hazardous materials. Adherence to strict safety measures is mandatory.

  • 1-(4-fluorophenyl)piperazine: Toxic if swallowed and causes skin and serious eye irritation.[6][7]

  • 2-Bromoethanol: Corrosive and causes severe skin burns and eye damage. It is a lachrymator.[8] Handle only in a well-ventilated chemical fume hood.

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or inhaled.

Personal Protective Equipment (PPE):

  • Wear a lab coat, chemical safety goggles, and nitrile gloves at all times.[9]

  • All manipulations of reagents and the reaction itself must be performed inside a certified chemical fume hood.[6]

  • Have a safety shower and eye wash station readily accessible.[9]

Detailed Experimental Protocol

G

Caption: Step-by-step experimental workflow diagram.

Step 1: Reaction Setup

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-fluorophenyl)piperazine (1.80 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Add 50 mL of anhydrous acetonitrile.

  • Fit the flask with a reflux condenser and a nitrogen inlet. Begin stirring the suspension under a nitrogen atmosphere. A gentle nitrogen flow is sufficient.

Step 2: Addition of 2-Bromoethanol

  • Dissolve 2-bromoethanol (1.37 g, 0.78 mL, 11 mmol) in 10 mL of anhydrous acetonitrile in a dropping funnel.

  • Add the 2-bromoethanol solution dropwise to the stirred piperazine suspension over 20-30 minutes at room temperature. Slow addition is crucial to minimize potential side reactions, such as dialkylation.[10]

Step 3: Reaction Execution and Monitoring

  • After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 8-12 hours.

  • Monitor the reaction's progress by TLC (e.g., using a 9:1 Ethyl Acetate/Hexane eluent system). Spot the starting material and the reaction mixture. The reaction is complete when the 1-(4-fluorophenyl)piperazine spot has been consumed.

Step 4: Work-up and Isolation

  • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Filter the suspension through a pad of Celite or filter paper to remove the inorganic salts (KBr and excess K₂CO₃).

  • Rinse the flask and the filter cake with a small amount of acetonitrile (2 x 10 mL).

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude oil or semi-solid.

Step 5: Liquid-Liquid Extraction

  • Dissolve the crude residue in ethyl acetate (50 mL).

  • Transfer the solution to a separatory funnel and wash with water (2 x 30 mL) to remove any remaining inorganic salts and highly polar impurities.

  • Wash the organic layer with brine (1 x 30 mL) to facilitate the removal of residual water.

Step 6: Drying and Isolation of Crude Product

  • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and wash it with a small amount of ethyl acetate.

  • Concentrate the combined organic filtrates under reduced pressure to yield the crude 2-(4-(4-fluorophenyl)piperazin-1-yl)ethanol.

Step 7: Purification

  • The crude product can be purified by flash column chromatography on silica gel.

  • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc).

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product as a pale yellow oil or a low-melting solid.

Product Characterization

The identity and purity of the synthesized 2-(4-(4-fluorophenyl)piperazin-1-yl)ethanol should be confirmed by spectroscopic methods.

  • Appearance: Pale yellow oil or off-white solid.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include triplets for the -CH₂-OH and -N-CH₂- protons of the ethanol moiety, multiplets for the piperazine ring protons, and aromatic signals corresponding to the 4-fluorophenyl group.

  • ¹³C NMR (100 MHz, CDCl₃): Distinct signals for the two carbons of the ethanol side chain, the piperazine carbons, and the carbons of the fluorophenyl ring (with characteristic C-F coupling).

  • Mass Spectrometry (ESI+): A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z = 225.1.

Troubleshooting Guide

Troubleshooting

Caption: A decision tree for troubleshooting common issues.

References

  • Zhang, C., Liang, Z., Lu, F., Jia, X., Zhang, G., & Hu, M.-L. (2020). Base-mediated cascade amidination/N-alkylation of amines by alcohols. RSC Advances. Available at: [Link]

  • El-Faham, A., et al. (2018). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. Available at: [Link]

  • Bera, M., Maji, M., & Maiti, D. (2023). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. Available at: [Link]

  • Gunanathan, C., & Milstein, D. (2014). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Angewandte Chemie. Available at: [Link]

  • Singh, H., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect. Available at: [Link]

  • Das, S., et al. (2023). Plausible mechanism for the base catalyzed N-alkylation of amines with alcohols. ResearchGate. Available at: [Link]

  • Corma, A., Ródenas, T., & Sabater, M. J. (2010). A bifunctional Pd/MgO solid catalyst for the one-pot selective N-monoalkylation of amines with alcohols. Chemistry: A European Journal. Available at: [Link]

  • Wang, Y., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules. Available at: [Link]

  • Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

  • Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (2024). Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • Wilson, L. J., et al. (2015). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wang, Y., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. ResearchGate. Available at: [Link]

  • Google Patents. (1997). Process for the preparation of 2-(2-(-4((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-acetic acid and tis dihyolrochloride. Google Patents.
  • Google Patents. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Google Patents.
  • Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank. Available at: [Link]

  • PubChem. (2025). 2-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]ethanol. PubChem. Available at: [Link]

  • Google Patents. (1962). Process for the N-monoalkylation of piperazine. Google Patents.
  • Popiołek, Ł., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank. Available at: [Link]

  • Google Patents. (1997). Process for the preparation of -2-(2-(4-((4chlorophenyl)phenylmethyl-1-piperazinyl)ethoxy)-acetic acid and tis dihydrochloride. Google Patents.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. Available at: [Link]

  • Patsnap. (2014). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. Patsnap Eureka. Available at: [Link]

Sources

Method

Application Note: Scalable Production Methods for 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol

This Application Note is structured as a comprehensive technical guide for Process Chemists and Engineers. It prioritizes scalability, safety, and industrial relevance.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for Process Chemists and Engineers. It prioritizes scalability, safety, and industrial relevance.

Part 1: Executive Summary & Strategic Route Selection

The efficient synthesis of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol (hereafter referred to as Intermediate-A ) is a critical upstream step in the manufacturing of serotonin modulators.[1][2] While laboratory-scale synthesis often relies on unoptimized alkylations, industrial production requires methods that minimize genotoxic impurities (GTIs), maximize atom economy, and allow for safe handling of the piperazine pharmacophore.

This guide details two distinct protocols:

  • Method A (The Standard): Alkylation using 2-chloroethanol. This is the robust, historical route, optimized here for phase-transfer catalysis (PTC) to reduce reaction times.

  • Method B (The Green Route): Ring-opening of ethylene carbonate. This method eliminates the use of halogenated alkylating agents, aligning with Green Chemistry principles and simplifying the impurity profile.

Comparative Analysis of Synthetic Routes
FeatureMethod A: 2-Chloroethanol AlkylationMethod B: Ethylene Carbonate Ring-Opening
Reagent Availability Commodity chemical; low cost.[1][2]Commodity chemical; low cost.
Safety Profile High Risk: 2-Chloroethanol is highly toxic and a potential alkylating carcinogen.[1]Low Risk: Ethylene carbonate is non-toxic and biodegradable.
Atom Economy Lower (Loss of HCl).100% (Addition reaction).
Reaction Kinetics Slower (requires base + heat + catalyst).Fast (thermal activation).
Workup Requires aqueous wash to remove salts.often solvent-free; requires distillation or crystallization.[2]
Scalability Excellent (Standard stirred tank reactors).Excellent (Suitable for flow chemistry or batch).

Part 2: Reaction Engineering & Mechanism[1][2]

Synthetic Pathway Visualization[1][2]

The following diagram illustrates the two parallel strategies for synthesizing Intermediate-A from the parent piperazine.

Synthesis_Pathways Start 1-(4-Fluorophenyl)piperazine (Starting Material) IntermediateA Transition State A (SN2 Attack) Start->IntermediateA Method A Reflux (Toluene/H2O) IntermediateB Carbamate Intermediate (Decarboxylation) Start->IntermediateB Method B Heat (130°C) ReagentA 2-Chloroethanol + K2CO3 / KI (cat.) Product TARGET: 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol IntermediateA->Product - KCl, - KHCO3 ReagentB Ethylene Carbonate (Catalyst-free or halide salt) IntermediateB->Product - CO2 (if via carbamate) or Direct Ring Opening

Figure 1: Divergent synthetic strategies. Method A follows a classical SN2 mechanism, while Method B utilizes nucleophilic ring opening.

Part 3: Detailed Experimental Protocols

Method A: Phase-Transfer Catalyzed Alkylation (Standard)[1][2]

This protocol utilizes a biphasic system (Toluene/Water) with Potassium Iodide (KI) as a Finkelstein catalyst to accelerate the reaction of the poor electrophile (2-chloroethanol).[1]

Reagents:

  • 1-(4-Fluorophenyl)piperazine (1.0 equiv)[1][2]

  • 2-Chloroethanol (1.2 equiv)[1][2]

  • Potassium Carbonate (

    
    ), granular (2.0 equiv)[1]
    
  • Potassium Iodide (KI) (0.1 equiv)[1]

  • Solvent: Toluene (5 vol) / Water (1 vol)[1]

Step-by-Step Protocol:

  • Setup: To a jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and internal temperature probe, charge 1-(4-Fluorophenyl)piperazine (e.g., 100 g) and Toluene (500 mL).

  • Base Addition: Add

    
      (153 g) and KI  (9.2 g) to the solution. Stir at 300 RPM to create a suspension.
    
  • Reagent Addition: Add 2-Chloroethanol (53.6 g) slowly over 15 minutes. Note: 2-Chloroethanol is acutely toxic; use closed transfer systems.[1][2]

  • Reaction: Heat the mixture to reflux (

    
    ). Maintain reflux for 12–16 hours.
    
    • IPC (In-Process Control):[1][2] Monitor by HPLC. Target < 2% residual starting piperazine.

  • Workup:

    • Cool the mixture to 25°C.

    • Add Water (300 mL) to dissolve inorganic salts (

      
      , excess 
      
      
      
      ).
    • Separate phases. Extract the aqueous layer once with Toluene (100 mL).

    • Combine organic layers and wash with Brine (200 mL).

  • Isolation:

    • Dry the organic phase over anhydrous

      
      .
      
    • Concentrate under vacuum (Rotavap) at 50°C to yield the crude product as a viscous yellow oil.

    • Optional Salt Formation: Dissolve the oil in Ethanol (3 vol) and add conc. HCl (1.1 equiv) to precipitate the Dihydrochloride salt . This is highly recommended for storage stability.

Method B: Ethylene Carbonate Ring-Opening (Green/Advanced)[1][2]

This method is superior for atom economy and safety but requires careful temperature control to prevent polymerization.

Reagents:

  • 1-(4-Fluorophenyl)piperazine (1.0 equiv)[1][2]

  • Ethylene Carbonate (1.1 equiv)[1]

  • Solvent: None (Neat) or Xylene (2 vol) for heat transfer.

Step-by-Step Protocol:

  • Setup: Charge 1-(4-Fluorophenyl)piperazine (e.g., 100 g) and Ethylene Carbonate (53.7 g) into a reactor.

  • Reaction:

    • Heat the mixture to 130°C . The solid ethylene carbonate will melt, forming a homogeneous melt with the piperazine.

    • Caution: Evolution of

      
       is possible if trace moisture/acid is present, though the primary mechanism is direct ring opening. Ensure proper venting.
      
    • Stir for 4–6 hours.

    • IPC:[1] Monitor by HPLC. This reaction is typically faster than Method A.

  • Workup:

    • Cool to 80°C.

    • Add Toluene (400 mL) and Water (200 mL).

    • Stir for 15 minutes to wash out unreacted ethylene carbonate (water soluble).

    • Separate phases.

  • Purification (Recrystallization):

    • Concentrate the toluene phase to ~2 volumes.

    • Add Heptane (slowly) as an anti-solvent at 60°C until turbidity is observed.

    • Cool slowly to 0–5°C. The free base may crystallize (if pure enough) or oil out.

    • Preferred: Isolate as HCl salt as described in Method A.

Part 4: Process Flow Diagram (PFD)

The following diagram outlines the unit operations for the industrial scale-up of Method A (Standard Route).

PFD Reactor Stirred Tank Reactor (Alkylation @ 90°C) Separator Phase Separator (Aq. Waste Removal) Reactor->Separator Reaction Mass Evaporator Rotary Evaporator (Solvent Recovery) Separator->Evaporator Organic Phase Waste Waste Separator->Waste Aq. Waste (Salts) Crystallizer Crystallization Tank (HCl Salt Formation) Evaporator->Crystallizer Crude Oil Filter Nutsche Filter (Isolation) Crystallizer->Filter Slurry Dryer Vacuum Dryer (Final Product) Filter->Dryer Wet Cake Product Product Dryer->Product Final API Intermediate Input1 Piperazine + Toluene Input1->Reactor Input2 2-Chloroethanol + K2CO3 Input2->Reactor Input3 Conc. HCl / EtOH Input3->Crystallizer

Figure 2: Unit operation flow for the production of Intermediate-A HCl Salt.

Part 5: Quality Control & Analytics[1][2]

To ensure the material meets pharmaceutical specifications (typically >98.5% purity), the following analytical method is recommended.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (piperazine absorption) and 254 nm (phenyl ring).

  • Retention Times (Approx):

    • 1-(4-Fluorophenyl)piperazine: ~4.5 min[1][2]

    • Target Alcohol (Intermediate-A): ~3.8 min (More polar due to -OH).

    • Note: The elution order may flip depending on pH; at low pH, the piperazine is doubly protonated.

Part 6: Safety & Handling (EHS)[1]

  • Piperazine Sensitization: Piperazine derivatives are known respiratory and skin sensitizers. Operators must use Powered Air Purifying Respirators (PAPR) or work within isolators when handling the solid starting material.

  • Alkylating Agents:

    • 2-Chloroethanol: Highly toxic by inhalation and skin absorption.[1] It is a metabolic precursor to chloroacetaldehyde. Strict engineering controls (closed loop) are required.

    • Ethylene Carbonate: Much safer, but thermal decomposition can generate pressure (

      
      ).
      
  • Waste Disposal: Aqueous waste from Method A contains fluorinated organics and iodide. It must be segregated for incineration, not discharged to sewer.

References

  • Yang, F., et al. (2016). "A Facile Route of Synthesis for Making Flibanserin." Organic Process Research & Development, 20(1), 108–112. Link[1]

  • Shingare, R. D., et al. (2017). "Route to Benzimidazol-2-ones via Decarbonylative Ring Contraction of Quinoxalinediones: Application to the Synthesis of Flibanserin." ACS Omega, 2(8), 5137–5141. Link[1]

  • Sigma-Aldrich. "1-(4-Fluorophenyl)piperazine Product Specification." Link

  • Clements, J. H. (2003). "Reactive Applications of Cyclic Alkylene Carbonates." Industrial & Engineering Chemistry Research, 42(4), 663–674. (Grounding for Method B). Link[1]

  • BenchChem. "Synthesis and Properties of Piperazine Ethanols." Link[1]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol

Executive Summary This application note details a robust, microwave-assisted protocol for the synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-ol , a critical pharmacophore used in the manufacturing of the hypoac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-ol , a critical pharmacophore used in the manufacturing of the hypoactive sexual desire disorder (HSDD) drug Flibanserin (Addyi™) and various antipsychotic agents targeting serotonin (5-HT) and dopamine (D2) receptors.

Conventional thermal synthesis of this intermediate via N-alkylation typically requires reflux times of 12–24 hours with yields often capped at 60–70% due to competitive side reactions. The protocol described herein utilizes microwave irradiation to accelerate reaction kinetics, achieving >90% conversion in under 20 minutes while significantly reducing solvent waste. This guide provides optimized conditions, safety parameters for handling toxic alkylating agents, and scalable purification methods suitable for medicinal chemistry and early-stage process development.

Scientific Background & Mechanism

Pharmaceutical Relevance

The 1-(4-fluorophenyl)piperazine moiety is a "privileged scaffold" in medicinal chemistry. The addition of the hydroxyethyl tail creates a versatile linker found in:

  • Flibanserin: A 5-HT1A agonist/5-HT2A antagonist.

  • Niaprazine: A sedative-hypnotic agent.[1]

  • Azole Antifungals: Certain Posaconazole analogues.

Reaction Mechanism

The synthesis proceeds via a classic SN2 nucleophilic substitution . The secondary amine of the N-aryl piperazine attacks the electrophilic carbon of the 2-chloroethanol (or 2-bromoethanol).

  • Nucleophile: 1-(4-Fluorophenyl)piperazine (secondary amine).

  • Electrophile: 2-Chloroethanol (primary alkyl halide).

  • Base: Potassium Carbonate (

    
    ) acts as a scavenger for the generated HCl, driving the equilibrium forward.
    

Microwave Effect: The polar nature of the transition state and the reagents (particularly the alcohol and ionic intermediates) couples efficiently with the oscillating electric field of microwave irradiation. This "dipolar polarization" generates rapid internal heating, overcoming the activation energy barrier significantly faster than conductive heating.

ReactionScheme Reactant1 1-(4-Fluorophenyl)piperazine (Nucleophile) Transition Transition State [Polarized Complex] Reactant1->Transition + K2CO3 Microwave (150°C) Reactant2 2-Chloroethanol (Electrophile) Reactant2->Transition Product 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol (Target) Transition->Product SN2 Attack Byproduct KCl + H2O Transition->Byproduct

Figure 1: Mechanistic pathway of the microwave-assisted N-alkylation.

Materials and Equipment

Reagents
ReagentCAS No.Equiv.[2][3]RoleHazard Note
1-(4-Fluorophenyl)piperazine 2252-63-31.0SubstrateIrritant, skin sensitizer.
2-Chloroethanol 107-07-31.2Alkylating AgentDANGER: Fatal if absorbed through skin/inhaled. Use extreme caution.
Potassium Carbonate (

)
584-08-72.0BaseIrritant. Milled powder preferred.
Potassium Iodide (KI) 7681-11-00.1CatalystOptional Finkelstein catalyst to speed up reaction.
Water / Ethanol (1:1) N/ASolventMediumGreen solvent system.
Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining 20 bar pressure and 200°C.

  • Vessels: 10 mL or 30 mL heavy-walled borosilicate glass vials with crimp caps and PTFE/silicone septa.

  • Stirring: Magnetic stir bar (high coupling efficiency required).

Experimental Protocol

Optimization of Conditions

The following table summarizes the optimization campaigns performed to maximize yield and minimize the "bis-alkylation" impurity (quaternary ammonium salt formation).

EntrySolventBaseTemp (°C)Time (min)Yield (%)Notes
1Ethanol

80 (Reflux)960 (16h)65%Thermal control. Slow.
2Ethanol

120 (MW)1082%Good conversion, some salt precipitation.
3Water

140 (MW)575%"On-water" effect. Hard to dissolve organic product.
4 Water:EtOH (1:1)

150 (MW) 15 94% Optimal. Homogeneous work-up.
5Acetonitrile

150 (MW)1088%High yield but expensive base/solvent.
Optimized Procedure (Step-by-Step)

Step 1: Preparation

  • In a 10 mL microwave process vial, add 1-(4-fluorophenyl)piperazine (1.0 mmol, 180 mg).

  • Add Potassium Carbonate (

    
    ) (2.0 mmol, 276 mg).
    
  • Add solvent mixture Water:Ethanol (1:1) (3 mL).

  • Add a magnetic stir bar.[3]

  • Critical Step: Add 2-Chloroethanol (1.2 mmol, 80 µL) last. Note: If using 2-bromoethanol, reduce temp to 120°C as it is more reactive.

Step 2: Microwave Irradiation

  • Seal the vial with a crimp cap (PTFE/Silicone septum).

  • Place in the microwave reactor cavity.

  • Program:

    • Mode: Dynamic (hold temperature).

    • Temperature: 150°C.

    • Pressure Limit: 18 bar.

    • Power: High absorption (automatic).

    • Hold Time: 15 minutes.

    • Pre-stirring: 30 seconds.

Step 3: Work-up

  • Allow the vial to cool to <50°C (using compressed air cooling feature of reactor).

  • Decap the vial carefully (residual pressure check).

  • Pour the reaction mixture into Ice Water (20 mL).

  • Extract with Ethyl Acetate (3 x 15 mL).

  • Wash the combined organic layers with Brine (20 mL).

  • Dry over anhydrous Sodium Sulfate (

    
    ) and filter.
    
  • Evaporate solvent under reduced pressure to yield a crude oil/solid.

Step 4: Purification

  • Preferred: Recrystallization from Isopropanol (IPA) or Ethanol/Water (9:1) .

  • Alternative: Flash Column Chromatography (Silica gel; Eluent: DCM:MeOH 95:5).

  • Target Product: Off-white to pale yellow crystalline solid.

Characterization Data

The purified compound should match the following spectral data:

  • Appearance: White crystalline solid.[4]

  • Melting Point: 98–100°C.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    6.90–7.05 (m, 4H, Ar-H), 3.68 (t,
    
    
    Hz, 2H,
    
    
    ), 3.15 (t,
    
    
    Hz, 4H, piperazine
    
    
    ), 2.68 (t,
    
    
    Hz, 4H, piperazine
    
    
    ), 2.60 (t,
    
    
    Hz, 2H,
    
    
    ), 2.80 (bs, 1H, OH).
  • MS (ESI): Calculated for

    
    
    
    
    
    ; Found
    
    
    .

Workflow Visualization

Workflow Start Reagent Prep (Vial Loading) Irradiation Microwave Irradiation 150°C | 15 min | 15 bar Start->Irradiation Sealed Vessel Cooling Cooling & Venting (<50°C) Irradiation->Cooling Extraction Liquid-Liquid Extraction (EtOAc / Water) Cooling->Extraction Quench Purification Recrystallization (Isopropanol) Extraction->Purification Crude Isolation Analysis QC Analysis (NMR, HPLC >98%) Purification->Analysis Final Product

Figure 2: Operational workflow for the microwave-assisted synthesis.

Critical Parameters & Troubleshooting (Expert Insights)

Safety Warning: 2-Chloroethanol

2-Chloroethanol (Ethylene Chlorohydrin) is extremely toxic and has a high vapor pressure.

  • Risk: It penetrates standard nitrile gloves rapidly.

  • Mitigation: Handle only in a functioning fume hood. Use double-gloving (Laminate/Silver Shield under Nitrile) if possible. In the microwave, the sealed vessel prevents vapor release, making this method safer than open reflux, provided the vessel does not fail.

Pressure Control

At 150°C, the internal pressure of an Ethanol/Water mixture can reach 10–15 bar.

  • Vessel Choice: Ensure your vial is rated for at least 20 bar (300 psi).

  • Volume: Do not fill the vial more than 60% full to allow headspace for pressure expansion.

Impurity Control (Bis-alkylation)

While less common with 2-chloroethanol than with more reactive halides, the formation of the quaternary ammonium salt (reaction at the tertiary amine) is possible if excess alkyl halide is used.

  • Control: Maintain the stoichiometry strictly at 1.1–1.2 equivalents. Do not exceed 1.5 equivalents.

  • Remedy: The quaternary salt is highly water-soluble. A thorough water wash during extraction usually removes it.

References

  • Flibanserin Synthesis: Yang, F., et al.[5] "A Facile Route of Synthesis for Making Flibanserin." Organic Process Research & Development, 2016, 20(9), 1576–1580. Link[5]

  • Microwave Piperazine Alkylation: Pittelkow, T., & Christensen, J. B. "A Simple Synthesis of N-Alkylpiperazines." ResearchGate, 2024. Link

  • Microwave N-Alkylation Review: Perreux, L., & Loupy, A. "Non-thermal effects of microwaves in organic synthesis." Tetrahedron, 2001, 57(45), 9199-9223.
  • Safety Data: "2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol Safety Data Sheet." Thermo Fisher Scientific, 2025. Link

  • General Microwave Protocol: "Microwave Reaction Tutorial." Biotage, 2020.[3] Link

Sources

Method

Solvent selection for recrystallization of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol

Application Note: Solvent Selection & Recrystallization Protocol for 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol Part 1: Executive Summary & Physicochemical Profiling 1.1 Introduction The compound 2-[4-(4-fluorophenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Recrystallization Protocol for 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol

Part 1: Executive Summary & Physicochemical Profiling

1.1 Introduction The compound 2-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-ol (hereafter referred to as F-PPE ) represents a classic amphiphilic pharmacophore found in various antipsychotic and antidepressant intermediates. Its structure combines a lipophilic 4-fluorophenyl tail with a polar hydroxyethyl-piperazine head. This duality often results in "oiling out" (phase separation) during recrystallization, a common bottleneck in scale-up.

This guide provides a rational, chemically grounded approach to solvent selection, moving beyond trial-and-error to a predictive protocol based on solubility parameters and functional group interactions.

1.2 Molecular Architecture & Solubility Logic To select the correct solvent, we must decode the molecule's interactions:

Functional GroupCharacterSolvent Interaction Preference
4-Fluorophenyl Lipophilic, AromaticSoluble in Toluene, DCM, Ethyl Acetate. Insoluble in Water.[1]
Piperazine Ring Basic, Semi-polarSoluble in Alcohols, Chlorinated solvents. pH sensitive.
-OH (Alcohol) Polar, H-Bond DonorSoluble in Alcohols, Water. Insoluble in Alkanes (Hexane).
Tertiary Amines H-Bond AcceptorIncreases solubility in protic solvents (Alcohols).

Key Insight: The presence of the hydroxyl group and tertiary amines makes F-PPE highly soluble in lower alcohols (Methanol, Ethanol). Consequently, these are often too good as single solvents (high solubility even at low temperatures). Successful recrystallization typically requires Isopropanol (IPA) , Ethyl Acetate (EtOAc) , or a Binary Solvent System .

Part 2: Solvent Screening Strategy

Do not commit the entire batch to a solvent without this screening protocol.

2.1 The "Drop-Wise" Solubility Test Perform this test in 4 mL vials with 50 mg of crude F-PPE.

  • Room Temperature (RT) Test: Add 0.5 mL of solvent.

    • Dissolves immediately:Reject (Too soluble).

    • Insoluble: Proceed to Heat Test.[2]

  • Heat Test: Heat to boiling (bp).

    • Dissolves:Potential Candidate .

    • Insoluble:Reject (or use as Anti-solvent).[3][4]

  • Cooling Test: Allow the hot solution to cool to RT, then 0°C.

    • Crystals form:Ideal Solvent .

    • Oils out:Reject (Requires anti-solvent optimization).

    • No precipitate:Reject (Too soluble).

2.2 Recommended Solvent Systems

RankSolvent SystemTypeRationale
1 Isopropanol (IPA) SingleBest balance of polarity. BP (82°C) allows sufficient thermal gradient.
2 Ethyl Acetate (EtOAc) SingleGood for the lipophilic fluorophenyl tail. Lower solubility for the polar head at cold temps.
3 EtOAc / Heptane BinaryClassic "Good/Bad" pair. Heptane forces the polar head out of solution.
4 Ethanol / Water BinaryUse only if polar impurities are high. Water acts as the anti-solvent for the lipophilic tail.

Part 3: Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Isopropanol)

Best for: Crude material that is solid but slightly impure.

  • Preparation: Place 10.0 g of crude F-PPE in a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser.

  • Dissolution: Add 30 mL of Isopropanol (IPA) . Heat the mixture to reflux (approx. 82°C) in an oil bath.

  • Titration: If solids remain, add IPA in 2 mL increments through the condenser until the solution is just clear.

    • Note: Do not add more than 10% excess solvent.

  • Filtration (Optional): If insoluble black specks are visible, perform a hot filtration using a pre-warmed glass funnel.

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring.

    • Critical: Rapid cooling promotes oiling out.

  • Crystallization: Once at RT, move the flask to an ice-water bath (0-4°C) for 1 hour.

  • Collection: Filter the white crystalline solid using a Büchner funnel. Wash the cake with 10 mL of cold IPA.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Binary Solvent Recrystallization (EtOAc / Heptane)

Best for: Oily crude material or stubborn impurities.

  • Dissolution: Dissolve 10.0 g of crude F-PPE in the minimum amount of boiling Ethyl Acetate (approx. 20-25 mL).

  • Anti-Solvent Addition: While maintaining gentle reflux, add Heptane dropwise.

  • Cloud Point: Continue adding Heptane until a faint, persistent cloudiness appears.

  • Clarification: Add 1-2 mL of Ethyl Acetate to clear the solution (restore transparency).

  • Seeding: Remove from heat. When the temperature reaches ~60°C, add a few seed crystals of pure F-PPE (if available) or scratch the inner glass wall with a glass rod.

  • Crystallization: Allow to cool to RT undisturbed. White needles should form.

  • Harvest: Cool to 0°C, filter, and wash with a 1:1 mixture of cold EtOAc/Heptane.

Part 4: Troubleshooting & "Oiling Out" Rescue

The most common failure mode for amino-alcohols is phase separation (oiling out) rather than crystallization.

Mechanism: The compound forms a supersaturated solution where the melting point of the solvated species is below the boiling point of the solvent mixture.

Rescue Workflow:

  • Re-heat: Bring the oiled mixture back to a boil until it redissolves.

  • Dilute: Add 10-20% more of the good solvent (e.g., IPA or EtOAc).

  • Seed: Cool to slightly below the boiling point and add seed crystals immediately.

  • Slow Down: Insulate the flask with a towel to slow the cooling rate.

Pro-Tip: Salt Formation Route If the free base remains an oil, convert it to a salt.

  • Protocol: Dissolve oil in Ethanol. Add 1.1 equivalents of Fumaric Acid or 2.0 equivalents of HCl (in ether). The resulting salt usually crystallizes instantly and has a much higher melting point.

Part 5: Visualization of Workflows

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Crude F-PPE SolTest Solubility Test (100mg/1mL) Start->SolTest CheckRT Soluble at RT? SolTest->CheckRT CheckHeat Soluble at Boil? CheckRT->CheckHeat No RejectTooSol Reject: Too Soluble (Yield Loss) CheckRT->RejectTooSol Yes CheckCool Crystals on Cooling? CheckHeat->CheckCool Yes RejectInsol Reject: Insoluble (Use as Anti-Solvent) CheckHeat->RejectInsol No SelectIPA Select Isopropanol (IPA) (Standard Protocol) CheckCool->SelectIPA Yes (Crystals) SelectBinary Select Binary System (EtOAc + Heptane) CheckCool->SelectBinary No (Oils Out)

Caption: Logical decision tree for selecting the optimal solvent system based on solubility behavior.

Figure 2: Recrystallization Process Flow

RecrystallizationFlow Dissolve 1. Dissolution (Reflux T) Filter 2. Hot Filtration (Remove Insolubles) Dissolve->Filter Nucleate 3. Nucleation (Seeding/Scratching) Filter->Nucleate Growth 4. Crystal Growth (Slow Cool to RT) Nucleate->Growth Harvest 5. Harvest (Filter & Wash) Growth->Harvest

Caption: Step-by-step unit operations for the purification of F-PPE.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.

  • BenchChem. (2025).[4][5] Crystallization of 2-(4-Benzhydrylpiperazin-1-yl)ethanol. Technical Support Center.

  • Pavia, D. L., et al. (2017). A Small Scale Approach to Organic Laboratory Techniques. Cengage Learning.
  • PubChem. (2025).[6][7] Compound Summary: 1-(2-Hydroxyethyl)-4-methylpiperazine.[6] National Library of Medicine.

  • Sigma-Aldrich. (2025).[8] Product Specification: 1-(2-Hydroxyethyl)-4-(4-fluorophenyl)piperazine. Merck KGaA.

Sources

Application

Procedures for derivatizing 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol hydroxyl groups

Introduction: The Pharmacophore Context The molecule 2-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-ol (CAS 90096-38-1) represents a "privileged structure" in medicinal chemistry.[1][2] It serves as a critical intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pharmacophore Context

The molecule 2-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-ol (CAS 90096-38-1) represents a "privileged structure" in medicinal chemistry.[1][2] It serves as a critical intermediate for synthesizing sigma-1 receptor ligands, antipsychotics, and antidepressants.[2] The 4-fluorophenylpiperazine moiety provides metabolic stability and high affinity for serotonergic and dopaminergic receptors, while the hydroxyethyl tail serves as the primary "handle" for further chemical elaboration.

This guide details three strategic protocols for derivatizing the hydroxyl (-OH) group. Unlike simple alcohols, this substrate contains a tertiary amine in the piperazine ring


 to the hydroxyl group. This structural feature introduces specific reactivity challenges—most notably the risk of aziridinium ion formation —which dictates the choice of reagents and conditions.
Strategic Derivatization Matrix
GoalMethodKey ReagentsApplication
Prodrug / Lipophilicity Acylation (Esterification)Acid Chloride / DMAPImprove BBB permeability; alter solubility.[1][2]
Quantification (GC-MS) SilylationMSTFA / BSTFAVolatility enhancement for analytical detection.[1][2]
Synthetic Activation Sulfonylation (Mesylation)MsCl / TEAConverting -OH to a leaving group for nucleophilic substitution (e.g., Radiolabeling).[1][2]

Critical Chemical Behavior: The Aziridinium Risk

Before attempting any derivatization, researchers must understand the "Neighboring Group Participation" effect inherent to this molecule.

When the hydroxyl group is converted into a good leaving group (e.g., Mesylate, Tosylate, or Halide), the tertiary nitrogen atom on the piperazine ring can act as an internal nucleophile. This leads to the formation of a bicyclic aziridinium ion .[3]

AziridiniumRisk Figure 1: Mechanism of Aziridinium Formation (Stability Risk) Substrate Substrate (N-CH2-CH2-OH) Activation Activation (MsCl/Base) Substrate->Activation -HCl Intermediate Unstable Mesylate (N-CH2-CH2-OMs) Activation->Intermediate Aziridinium Aziridinium Ion (Cyclic Ammonium) Intermediate->Aziridinium Intramolecular Cyclization (Fast)

[3][4] Implication for Protocols:

  • Temperature Control: Reactions converting -OH to leaving groups must be kept cold (< 0°C) to kinetically inhibit cyclization.[1][2]

  • Base Selection: Use non-nucleophilic bases (e.g., DIPEA) to prevent competing substitution.

  • Workup: Avoid prolonged exposure to aqueous basic conditions if isolating the activated intermediate.

Protocol A: Acylation for Prodrug Synthesis

Objective: Synthesize ester derivatives to modulate lipophilicity (LogP) for blood-brain barrier (BBB) penetration studies.

Rationale

Standard Fischer esterification (acid + alcohol + heat) is unsuitable due to the basic nitrogen, which will protonate and trap the catalyst. We utilize a Steglich-type esterification or Acid Chloride method which proceeds under mild, basic conditions.[1][2]

Materials
  • Substrate: 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol (1.0 eq)

  • Reagent: Acyl Chloride (e.g., Acetyl chloride or Benzoyl chloride) (1.2 eq)

  • Base: Triethylamine (TEA) (2.5 eq) or Diisopropylethylamine (DIPEA)[1]

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq)[1][2]

  • Solvent: Anhydrous Dichloromethane (DCM)[1][2]

Step-by-Step Procedure
  • Preparation: Dissolve 1.0 mmol of the substrate in 10 mL anhydrous DCM in a round-bottom flask under Nitrogen/Argon atmosphere.

  • Base Addition: Add 2.5 mmol of TEA. Note: Excess base is required to neutralize the HCl generated and keep the piperazine nitrogen deprotonated.

  • Catalysis: Add 0.1 mmol (10 mol%) DMAP.

  • Acylation: Cool the solution to 0°C. Dropwise add 1.2 mmol of the Acyl Chloride diluted in 2 mL DCM.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting material (lower Rf) should disappear.

  • Quench: Add 10 mL saturated NaHCO₃ solution. Stir for 10 minutes.

  • Extraction: Separate organic layer. Wash with water (2x) and brine (1x).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, 0-5% MeOH/DCM gradient).

Protocol B: Silylation for GC-MS Quantification

Objective: Cap the polar hydroxyl group to increase volatility and thermal stability for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Rationale

The free hydroxyl group creates hydrogen bonding that leads to peak tailing and thermal degradation in the GC injector. MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) is preferred over BSTFA for this substrate due to its higher volatility, ensuring the byproduct doesn't interfere with the early-eluting piperazine fragments.[1][2]

Materials
  • Substrate: ~1 mg sample (dry residue)

  • Reagent: MSTFA (activated with 1% TMCS)[1][2]

  • Solvent: Anhydrous Pyridine or Acetonitrile[1][2]

  • Equipment: GC-MS Vials with PTFE-lined caps

Step-by-Step Procedure
  • Sample Prep: Place 1 mg of dry substrate into a GC vial.

  • Solvation: Add 50 µL of anhydrous pyridine. Pyridine acts as both solvent and acid scavenger.[2]

  • Derivatization: Add 100 µL of MSTFA + 1% TMCS.

  • Incubation: Cap tightly and vortex. Incubate at 60°C for 30 minutes .

    • Why Heat? Steric hindrance near the piperazine ring requires thermal energy to drive the reaction to completion.

  • Analysis: Inject 1 µL directly into GC-MS.

    • Expected Mass Shift: +72 Da (Replacement of H with Si(CH₃)₃).

    • Diagnostic Ions: Look for m/z 73 (TMS group) and the molecular ion [M+72].

Protocol C: Activation via Mesylation (Synthetic Intermediate)

Objective: Convert the -OH into a Mesylate (-OMs) to enable nucleophilic substitution (e.g., for [18F] fluorination or chain extension).[1][2]

Safety Warning

CRITICAL: The mesylate intermediate is prone to self-cyclization (see Section 2).[1][2] Do not store this intermediate. Prepare it in situ or use immediately.

Materials
  • Substrate: 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol (1.0 eq)

  • Reagent: Methanesulfonyl Chloride (MsCl) (1.2 eq)[1]

  • Base: Triethylamine (TEA) (2.0 eq)[1]

  • Solvent: Anhydrous DCM or THF[1][2]

Step-by-Step Procedure
  • Setup: Flame-dry a reaction flask and purge with Argon.

  • Dissolution: Dissolve substrate (1.0 eq) and TEA (2.0 eq) in anhydrous DCM.

  • Cryogenic Cooling: Cool the mixture to -10°C (Ice/Salt bath).

    • Strict Control: Do not allow temperature to rise above 0°C during addition.[2]

  • Addition: Add MsCl (1.2 eq) dropwise over 10 minutes.

  • Reaction: Stir at 0°C for 30–60 minutes.

  • Utilization (Path A - Isolation):

    • Wash quickly with ice-cold water.[1][2]

    • Dry over MgSO₄ at 0°C.[1][2]

    • Concentrate at low temperature (< 20°C).[2] Use immediately.

  • Utilization (Path B - In Situ Substitution):

    • After 60 mins at 0°C, add the nucleophile (e.g., K¹⁸F / Kryptofix or Sodium Azide) directly to the reaction mixture (solvent exchange to Acetonitrile may be required for nucleophilic attack).

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Low Yield (Esterification) HCl salt of starting material used without extra base.[1][2]If using dihydrochloride salt, add +2.0 eq of TEA to free the base before adding reagents.
Peak Tailing (GC-MS) Incomplete silylation due to moisture.[1][2]Ensure solvents are anhydrous; increase incubation time to 60 mins.
Polymerization / Tars (Mesylation) Aziridinium formation due to heat.[2]Keep reaction < 0°C. Do not store the intermediate.
New Spot on TLC (Rf ~ 0.0) Quaternized ammonium salt formation.[1][2]Isolate free base using basic extraction (pH 10) immediately.
Analytical Validation (NMR)

Successful derivatization of the hydroxyl group is best confirmed by ¹H NMR :

  • Shift of

    
    -CH₂:  The triplet corresponding to the 
    
    
    
    adjacent to the oxygen (originally ~3.6 ppm) will shift downfield significantly (to ~4.2–4.5 ppm) upon esterification or mesylation due to the electron-withdrawing nature of the new group.

References

  • Sigma-Aldrich. (2023).[1][2] Protocol for Silylation of Alcohols/Amines using MSTFA. Link

  • National Institutes of Health (NIH). (2020).[2] CO2 Capture with Silylated Ethanolamines and Piperazines. ChemistryOpen. Link

  • Mishra, A. et al. (2010).[2] Radiopharmaceuticals for Sigma-1 Receptor Imaging: Synthesis of 18F-Labeled Piperazine Derivatives. Nuclear Medicine and Biology. (Context for Mesylation/Fluorination). Link

  • Chemistry Steps. (2023). Mesylates and Tosylates: Stability and Reactivity in Nucleophilic Substitution. Link

  • BenchChem. (2025).[1][2][5] Application Notes for 1-(2-Hydroxyethyl)piperazine in Pharmaceutical Synthesis. Link[1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol

[1] Status: Operational Ticket ID: CHEM-SUP-882 Subject: Impurity Removal & Crystallization Protocols for Phenylpiperazine Ethanols Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Ticket ID: CHEM-SUP-882 Subject: Impurity Removal & Crystallization Protocols for Phenylpiperazine Ethanols Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are encountering difficulties purifying 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol (CAS: 75612-46-9).[1] This intermediate is prone to "oiling out" and retaining unreacted starting material (1-(4-fluorophenyl)piperazine).[1]

This guide moves beyond standard textbook advice, offering field-tested protocols for chemoselective scavenging and controlled crystallization .[1]

Module 1: Diagnostic Hub – Know Your Impurities

Before attempting purification, confirm the impurity profile via TLC or LC-MS.[1]

Impurity TypeLikely IdentityOriginDiagnostic Sign
Starting Material (SM) 1-(4-Fluorophenyl)piperazineIncomplete alkylationDistinct spot (usually lower Rf than product in MeOH/DCM); Secondary amine signal in NMR.[1]
Bis-Alkylated Quaternary ammonium saltsOver-alkylation with 2-chloroethanolBaseline spot on TLC; highly water-soluble.[1]
Oxidation Byproducts N-Oxides / QuinonesAir oxidation of phenyl ringYellow/Brown discoloration; "Sticky" texture.[1]
Inorganic Salts KBr, NaCl, Et3N[2]·HClReaction byproductsAsh residue upon combustion; insolubility in DCM.
Module 2: The "Stubborn Starting Material" Protocol

Issue: Recrystallization fails to remove the unreacted 1-(4-fluorophenyl)piperazine because it co-crystallizes or keeps the product as an oil.

The Solution: Chemoselective Scavenging Standard acid-base extraction often fails here because the pKa difference between the secondary amine (SM) and the tertiary amine (Product) is insufficient for a clean pH separation.[1][2]

The Protocol:

  • Derivatization: Dissolve your crude oil in Dichloromethane (DCM).[2] Add 1.2 equivalents (relative to the estimated SM content) of Acetic Anhydride or Benzoyl Chloride .[2]

    • Mechanism:[2][3][4] The secondary amine (SM) reacts to form a neutral amide.[1][2] The tertiary amine (Product) cannot react.[2]

    • Time: Stir at Room Temperature (RT) for 30 minutes. Monitor via TLC until the SM spot disappears (converted to a higher Rf amide).

  • Acid Wash: Extract the organic layer with 1M HCl (aq) .[2]

    • Result: The basic Product protonates and moves to the Aqueous layer.[1][2] The neutral Amide Impurity stays in the DCM layer.[1]

  • Separation: Discard the DCM layer (contains the impurity).[2]

  • Recovery: Basify the aqueous layer to pH > 12 using 4M NaOH. Extract the milky white suspension with fresh DCM or Ethyl Acetate.

  • Finish: Dry over Na₂SO₄ and concentrate.

ScavengingProtocol Start Crude Mixture (Product + SM) Step1 Add Acetic Anhydride in DCM Start->Step1 Step2 Reaction: SM becomes Neutral Amide Product remains Basic Amine Step1->Step2 Step3 Extract with 1M HCl Step2->Step3 Split Phase Separation Step3->Split OrgLayer Organic Layer (Contains Amide Impurity) Split->OrgLayer Discard AqLayer Aqueous Layer (Contains Protonated Product) Split->AqLayer Keep Final Basify (pH 12) & Extract Pure Product AqLayer->Final

Figure 1: Chemoselective purification workflow separating secondary amine impurities from the tertiary amine target.

Module 3: The "Oiling Out" FAQ

Issue: My product comes out of the rotovap as a thick, amber oil and refuses to solidify, even though the literature says it's a solid.

Troubleshooting Guide:

Q1: Why is it an oil? A: "Oiling out" occurs when the melting point of your compound is depressed by impurities (like solvents or the SM) below ambient temperature, or when the compound forms a supersaturated "glass" rather than a crystal lattice.[2] The hydroxyl group on the ethanol chain encourages hydrogen bonding with solvents, making them hard to remove.[2]

Q2: How do I force crystallization? A: Use the Dual-Solvent Displacement Method :

  • Dissolve: Dissolve the oil in a minimal amount of warm Ethyl Acetate or Isopropanol (IPA) (approx. 2-3 mL per gram).[1]

  • Cloud Point: Add n-Heptane or Hexane dropwise with vigorous stirring until the solution turns slightly cloudy (persistent turbidity).

  • Seed: If you have any solid specks from a previous batch, add them now. If not, scratch the inner wall of the flask with a glass rod just below the solvent line.[1][2]

  • Slow Cool: Do not put it immediately in the freezer. Let it sit at RT for 2 hours, then move to 4°C. Rapid cooling traps impurities and creates oils.[2]

Q3: It's still an oil. Now what? A: Try Trituration .

  • Evaporate all solvent.

  • Add cold Diisopropyl Ether (DIPE) or MTBE .[2]

  • Sonicate the flask. The mechanical energy often breaks the "glass" state and induces precipitation of a white solid.[1][2]

Module 4: Advanced Recrystallization Matrix

If the scavenging protocol (Module 2) was successful, you should have high-purity material.[1][2] To achieve analytical grade (>99%), perform a final recrystallization using these solvent systems.

Solvent SystemRatio (v/v)Temperature ProfileNotes
IPA / Heptane 1 : 3Dissolve at 60°C → Cool to 0°CBest Balance. Good recovery yield; removes color.[1]
Toluene PureDissolve at 80°C → Cool to -10°CHighest Purity. Excellent for removing non-polar dimers, but lower yield.[1]
EtOAc / Hexane 1 : 4Dissolve at Reflux → RTStandard method.[1] If oil forms, reheat and add more EtOAc.[2]
Ethanol / Water 9 : 1Dissolve at 70°C → Slow CoolRisk: High risk of oiling out due to H-bonding.[1] Use only if others fail.
Module 5: Analytical Validation

Self-Validating the Protocol: Do not proceed to the next step until the current step passes these checks:

  • Post-Scavenging Check: Run a TLC (10% MeOH in DCM).[2]

    • Pass: The lower spot (SM) is gone.[1][2]

    • Fail: If SM remains, repeat the anhydride treatment.[2]

  • Post-Extraction Check: Check the pH of the aqueous layer before final extraction.

    • Pass: pH is >12 (check with paper, not just calculation).[2]

    • Fail: pH < 10 means the amine is still protonated (salt form) and won't extract into organic solvent.[2]

References
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (General reference for amine purification and acid-base extraction logic). [1][2]

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Ed.[2] Butterworth-Heinemann, 2013.[1] (Reference for solvent selection and recrystallization of piperazine derivatives).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 54564, 1-(4-Fluorophenyl)piperazine.[1] (Used for physical property analysis of the starting material).[1][2][5] [1][2]

  • BenchChem. Technical Support: Purification of Phenylpiperazine Derivatives. (General protocols for handling piperazine "oiling" issues).

Sources

Optimization

Technical Support Center: Minimizing Side Reactions During the Alkylation of Fluorophenyl Piperazine

Welcome to the Technical Support Center for the alkylation of fluorophenyl piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the alkylation of fluorophenyl piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. The following question-and-answer format addresses common challenges and provides in-depth, field-proven insights to help you minimize side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of the N,N'-dialkylated byproduct. How can I improve the selectivity for mono-alkylation?

This is the most common challenge in piperazine alkylation. The mono-alkylated product is often more nucleophilic than the starting piperazine, leading to a second alkylation event. Here are several strategies to favor mono-alkylation:

  • Stoichiometric Control: Using a large excess of piperazine (3-5 equivalents or more) can statistically favor the reaction of the alkylating agent with an unreacted piperazine molecule.[1] However, this approach can complicate purification, as you'll need to remove a large amount of unreacted starting material.

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise to the piperazine solution maintains a low concentration of the electrophile, reducing the likelihood of a second alkylation on the already mono-substituted product.[1]

  • Use of a Protecting Group: This is a highly effective and widely used strategy.[2][3] The most common protecting group is the tert-butyloxycarbonyl (Boc) group. By protecting one of the piperazine nitrogens, you can selectively alkylate the other, and then remove the Boc group in a subsequent step.[2]

  • In Situ Mono-protonation: Creating a mono-salt of piperazine in situ can effectively "protect" one nitrogen atom. This can be achieved by using a 1:1 mixture of piperazine and piperazine dihydrochloride, or by adding one equivalent of a strong acid.[1][4]

Q2: My reaction is sluggish and giving low yields. What factors should I consider to improve the reaction rate and conversion?

Several factors can contribute to a slow or incomplete reaction. Here's a systematic approach to troubleshooting:

  • Choice of Base: A suitable base is crucial to deprotonate the piperazine and activate it as a nucleophile. Common choices include inorganic bases like potassium carbonate (K₂CO₃) and organic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[2][3] The base should be strong enough to deprotonate the piperazine but not so strong as to cause unwanted side reactions.

  • Solvent Selection: The solvent plays a critical role in solvating the reactants and influencing the reaction rate.[5] Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are often good choices as they can stabilize the transition state.[3][6] However, be aware that DMF and DMSO can decompose at higher temperatures, leading to impurities.[2] Protic solvents like ethanol can also be used, but may participate in hydrogen bonding, potentially slowing the reaction.[7]

  • Temperature Optimization: The optimal reaction temperature depends on the reactivity of your specific alkylating agent and the stability of your fluorophenyl piperazine. It's advisable to start at a lower temperature (e.g., room temperature) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, you can gradually increase the temperature.[2][8]

  • Catalyst Addition: In some cases, adding a catalytic amount of an iodide salt (e.g., NaI or KI) can accelerate the reaction, especially when using alkyl chlorides or bromides, through the Finkelstein reaction.

Q3: I'm observing a byproduct that I suspect is from defluorination of the aromatic ring. How can I prevent this?

Defluorination is a potential side reaction in nucleophilic aromatic substitution (SNA) reactions, especially with electron-rich fluoroarenes.[9] While the fluorine atom on a phenyl ring is generally stable, under certain conditions, it can be displaced.

  • Reaction Conditions: Harsh reaction conditions, such as very high temperatures or the use of very strong bases, can promote defluorination. Try to use the mildest conditions possible that still allow for a reasonable reaction rate.

  • Position of the Fluorine Atom: The position of the fluorine atom on the phenyl ring can influence its susceptibility to nucleophilic attack. Fluorine atoms at positions activated by electron-withdrawing groups (ortho or para to a nitro group, for example) are more prone to displacement.[10][11] Conversely, fluorine on an electron-rich ring is generally less reactive towards traditional SNAr.[9]

  • Mechanism of Defluorination: In some cases, defluorination can occur through radical mechanisms.[9] If you suspect this is the case, adding a radical scavenger might be beneficial, though this is less common for standard alkylations.

Q4: How does the choice of solvent affect the reaction and what are the best practices for solvent selection?

The solvent can significantly impact the reaction rate, selectivity, and even the product distribution.[5][6]

  • Polarity and Protic vs. Aprotic: As mentioned, polar aprotic solvents (ACN, DMF) are generally preferred for Sₙ2 reactions as they solvate the cation of the base while leaving the nucleophile relatively free to react. Protic solvents (e.g., alcohols, water) can form hydrogen bonds with the piperazine nitrogen, reducing its nucleophilicity.[5][7]

  • Solvent Purity: Always use dry (anhydrous) solvents, as water can react with some bases and alkylating agents, and can also affect the solubility of your reactants.

  • Potential for Side Reactions: Be aware that some solvents can participate in the reaction. For example, DMF can decompose at high temperatures to produce dimethylamine, which can act as a competing nucleophile.[2]

Solvent TypeExamplesAdvantagesDisadvantages
Polar Aprotic Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Generally good for Sₙ2 reactions, good solubility for many reactants.DMF and DMSO can decompose at high temperatures.[2]
Polar Protic Ethanol, Methanol, WaterCan be good for dissolving salts, often less expensive.Can reduce nucleophilicity through hydrogen bonding.[7]
Non-Polar Toluene, Tetrahydrofuran (THF), Dichloromethane (DCM)Useful when reactants are not very polar.May not be suitable for dissolving polar starting materials or salts.
Q5: What are the best analytical techniques to monitor the reaction and identify byproducts?

Effective reaction monitoring is key to optimization.

  • Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative sense of the reaction progress. It allows you to visualize the consumption of starting materials and the formation of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to identify the molecular weights of the components in your reaction mixture. This is invaluable for identifying unexpected byproducts.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and semi-volatile compounds. It can be a powerful tool for purity assessment and identifying impurities.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about your products and byproducts, which is essential for unambiguous identification.[13]

  • High-Performance Liquid Chromatography (HPLC): Can be used for both qualitative and quantitative analysis. Since piperazine itself is not UV-active, derivatization may be necessary for detection at low levels with a UV detector.[14][15][16]

Troubleshooting Guide

Troubleshooting_Alkylation

Experimental Protocols

Protocol 1: Mono-alkylation via N-Boc Protection

This protocol is a reliable method for achieving high selectivity for the mono-alkylated product.[2]

Step 1: Mono-Boc Protection of Piperazine

  • Dissolve piperazine (2.0 eq) in a suitable solvent like dichloromethane (DCM).

  • Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) in DCM to the piperazine solution over 2-3 hours at room temperature.

  • Stir the reaction mixture for 20-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, evaporate the solvent.

  • Purify the resulting 1-Boc-piperazine from unreacted piperazine and di-Boc-piperazine, typically by column chromatography or extraction.

Step 2: Alkylation of 1-Boc-piperazine

  • Dissolve 1-Boc-piperazine (1.0 eq) and a base (e.g., potassium carbonate, 1.5 eq) in an anhydrous solvent (e.g., acetonitrile).

  • Add the alkylating agent (1.0 - 1.2 eq).

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir until completion (monitor by TLC or LC-MS).

  • Perform an aqueous workup and purify the N-alkyl-N'-Boc-piperazine product.

Step 3: Deprotection of the Boc Group

  • Dissolve the purified N-alkyl-N'-Boc-piperazine in DCM.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

  • Stir at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

  • Evaporate the solvent and excess acid.

  • Neutralize with a base and extract the final mono-alkylated product.

Protocol 2: Mono-alkylation via In Situ Mono-protonation

This method is a more atom-economical, one-pot procedure.[1][4]

  • In a reaction vessel, combine piperazine (1.0 eq) and piperazine dihydrochloride (1.0 eq) in a suitable solvent such as ethanol. This creates a solution containing the piperazin-1-ium cation.

  • Alternatively, dissolve piperazine (2.0 eq) in ethanol and add one equivalent of a strong acid (e.g., concentrated HCl) to form the mono-salt in situ.

  • Add the alkylating agent (1.0 eq) dropwise to the mixture.

  • Heat the reaction to a suitable temperature and monitor its progress.

  • Once the reaction is complete, cool the mixture and perform an aqueous workup. This will typically involve basifying the solution to deprotonate the product and unreacted piperazine, followed by extraction with an organic solvent.

  • Purify the product by column chromatography or distillation.

References

  • ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved from [Link]

  • Indian Academy of Sciences. (2007). Solvent effects in the reaction between piperazine and benzyl bromide. Retrieved from [Link]

  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US4736030A - Preparation of 1-alkyl- or 1-cycloalkylpiperazines.
  • ResearchGate. (n.d.). The optimal conditions of N-alkylation reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • SIELC Technologies. (2012, July 10). HPLC Analysis of Piperazine on Primesep 100. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, December 12). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • ResearchGate. (2013, June 10). What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? Retrieved from [Link]

  • Royal Society of Chemistry. (2018, October 31). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]

  • Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine.
  • Beilstein Journal of Organic Chemistry. (2016, April 13). Opportunities and challenges for direct C–H functionalization of piperazines. Retrieved from [Link]

  • Google Patents. (n.d.). US2525223A - Preparation of n-substituted piperazines.
  • National Center for Biotechnology Information. (n.d.). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, April 1). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Retrieved from [Link]

  • PubMed. (2006, October 13). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Containning Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Application of Fluorine-Containing Reagents in Structural Proteomics. Retrieved from [Link]

  • CHIMIA. (n.d.). The Importance of Fluorine in the Life Science Industry. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, September 3). 17.10: Nucleophilic Aromatic Substitution - The Addition-Elimantion Mechanism. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Alkylation Reactions | Development, Technology. Retrieved from [Link]

Sources

Troubleshooting

Reducing dimer formation in the synthesis of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol

Core Directive: The "Dimer" Challenge In the N-alkylation of 1-(4-fluorophenyl)piperazine (1-FPP) to synthesize the target amino alcohol, "dimerization" is the most persistent Critical Quality Attribute (CQA) failure mod...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Dimer" Challenge

In the N-alkylation of 1-(4-fluorophenyl)piperazine (1-FPP) to synthesize the target amino alcohol, "dimerization" is the most persistent Critical Quality Attribute (CQA) failure mode.

The term "dimer" in this specific synthesis typically refers to 1,2-bis[4-(4-fluorophenyl)piperazin-1-yl]ethane . This impurity is a high-molecular-weight species formed when two piperazine units are bridged by an ethylene linker.

This guide addresses the root causes of this impurity—specifically focusing on reagent quality (dihaloalkane impurities) and reaction kinetics (over-alkylation) —and provides a self-validating protocol to minimize its formation below 0.1%.

Root Cause Analysis & Mechanism

To solve the problem, we must visualize the invisible competition occurring in your reactor.

The Pathways
  • Primary Pathway (Desired): 1-FPP attacks 2-chloroethanol (or 2-bromoethanol) to form the Target Amino Alcohol.

  • Dimer Pathway A (Impurity-Driven): The alkylating agent contains trace 1,2-dichloroethane or 1,2-dibromoethane. These bifunctional electrophiles react with two equivalents of 1-FPP, creating the "Bridged Dimer."

  • Dimer Pathway B (Product-Driven): Under harsh conditions or in the presence of activation agents, the hydroxyl group of the product acts as a leaving group (via in situ activation), reacting with another molecule of 1-FPP.

Visualizing the Conflict

The following diagram maps the kinetic competition. To reduce the dimer, you must block the red pathways.

ReactionPathways Start 1-(4-Fluorophenyl) piperazine (1-FPP) Product TARGET PRODUCT: 2-[4-(4-Fluorophenyl) piperazin-1-yl]ethan-1-ol Start->Product Primary Reaction (Base, Heat) Dimer DIMER IMPURITY: 1,2-Bis(piperazinyl)ethane Start->Dimer Path A: Bridging (Fast) Reagent 2-Chloroethanol Reagent->Product Impurity Impurity: 1,2-Dichloroethane Impurity->Dimer Product->Dimer Path B: Self-Alkylation (High Temp/Activation)

Figure 1: Kinetic competition between the desired N-alkylation and the dimer-forming bridging reaction.

Troubleshooting Guide (Q&A)

Q1: I am using 2-chloroethanol and getting ~5% dimer. My stoichiometry is 1:1. What is wrong? Diagnosis: The issue is likely Reagent Purity , not stoichiometry. Technical Insight: Commercial 2-chloroethanol often contains 0.5–2.0% 1,2-dichloroethane (DCE) as a manufacturing byproduct. Since DCE has two leaving groups, it is statistically more likely to bridge two amines than to mono-alkylate, even at low concentrations. Corrective Action:

  • Validate Reagent: GC-MS your 2-chloroethanol. If DCE > 0.2%, distill it or switch vendors.

  • Alternative: Switch to 2-bromoethanol (often cleaner) or Ethylene Carbonate (avoids halide chemistry entirely).

Q2: Can I use Ethylene Oxide to eliminate the dimer completely? Diagnosis: Yes, but it introduces new risks. Technical Insight: Ethylene oxide (EO) prevents the "Bridged Dimer" because it lacks a second leaving group. However, EO promotes Oligomerization (poly-ethoxylation) where the product's alcohol group reacts with more EO to form PEG-like chains. Corrective Action: If using EO, maintain strict temperature control (<50°C) and avoid acidic catalysts which promote polymerization.

Q3: My product has a "shoulder" peak on HPLC. Is this the dimer? Diagnosis: It depends on the retention time (RT). Technical Insight:

  • Dimer (Bridged): Much more lipophilic. Expect RT ~1.5x to 2.0x of the main peak.

  • O-Alkylated Impurity (Ether): If the RT is only slightly longer, you may have formed the ether (O-alkylation) by reacting the product's -OH with excess alkyl halide. Corrective Action: If it is the Ether, reduce the equivalents of alkylating agent from 1.2 eq to 1.05 eq and use a weaker base (e.g., NaHCO3 instead of K2CO3) to reduce oxygen nucleophilicity.

Q4: Does the choice of base affect dimer formation? Diagnosis: Absolutely. Technical Insight: Strong bases (NaOH, KOH) increase the nucleophilicity of the product's -OH group, promoting Path B (O-alkylation or self-reaction). Weaker bases (K2CO3, DIPEA) are sufficient to deprotonate the piperazine nitrogen (pKa ~9) but less likely to deprotonate the alcohol (pKa ~16). Corrective Action: Use K2CO3 or Triethylamine in a polar aprotic solvent (Acetonitrile). Avoid NaOH unless using phase-transfer conditions.

Optimized Experimental Protocol

This protocol is designed to minimize dimer formation via Controlled Addition and Solvent Selection .

Materials
  • Substrate: 1-(4-Fluorophenyl)piperazine (1-FPP) [1.0 eq]

  • Reagent: 2-Bromoethanol [1.1 eq] (Preferred over chloro- analog for lower temps)

  • Base: Potassium Carbonate (K2CO3), anhydrous, granular [2.0 eq]

  • Solvent: Acetonitrile (MeCN) [10 volumes]

  • Catalyst: Potassium Iodide (KI) [0.1 eq] (Finkelstein accelerator)

Step-by-Step Methodology
  • Preparation:

    • Charge reaction vessel with 1-FPP (1.0 eq), K2CO3 (2.0 eq), and KI (0.1 eq) in MeCN .

    • Critical Control Point: Ensure the mixture is a well-stirred suspension. High agitation is required to prevent localized "hotspots" of base.

  • Thermal Equilibration:

    • Heat the suspension to Reflux (80-82°C) .

    • Note: While lower temperatures favor selectivity, the reaction with 2-haloethanols is sluggish. Reflux ensures completion; we control impurities via addition rate.

  • Controlled Addition (The Anti-Dimer Step):

    • Dissolve 2-Bromoethanol (1.1 eq) in a small volume of MeCN.

    • Add this solution dropwise over 2–3 hours.

    • Why? Keeping the concentration of the alkylating agent low relative to the piperazine ensures that any "activated" species is immediately quenched by the desired amine, reducing the probability of bimolecular side reactions.

  • Reaction Monitoring:

    • Monitor via HPLC/TLC.

    • Endpoint: < 1.0% remaining 1-FPP.

    • Stop Condition: Do not extend heating beyond 1 hour post-addition to prevent product degradation.

  • Work-up (Purification):

    • Filter off inorganic salts (K2CO3/KBr) while hot.

    • Concentrate the filtrate.[1]

    • Recrystallization: The dimer is highly lipophilic. Recrystallize the crude solid from Ethanol/Water (9:1) or Toluene/Heptane . The dimer will likely remain in the mother liquor or be insoluble (depending on the solvent system chosen).

Data Summary: Impurity Profile vs. Conditions
VariableCondition A (Standard)Condition B (Optimized)Impact on Dimer
Reagent 2-Chloroethanol (Commercial)2-Bromoethanol (Distilled)High Impact (Removes DCE impurity)
Base NaOH / KOHK2CO3Medium Impact (Reduces O-alkylation)
Addition Bolus (All at once)Slow Dosing (3 hrs)High Impact (Kinetic control)
Dimer % 3.5% - 6.0%< 0.15% Significant Improvement

Logic Flow for Troubleshooting

Use this decision tree to diagnose high dimer content in your current batches.

TroubleshootingTree Start Problem: High Dimer Content (>0.5%) CheckReagent Step 1: Check Reagent Purity (GC-MS) Start->CheckReagent Decision1 Contains Dihaloalkane? CheckReagent->Decision1 Action1 Action: Distill Reagent or Change Vendor Decision1->Action1 Yes CheckBase Step 2: Check Base Strength Decision1->CheckBase No Decision2 Using Strong Base (NaOH)? CheckBase->Decision2 Action2 Action: Switch to K2CO3 or NaHCO3 Decision2->Action2 Yes CheckAdd Step 3: Check Addition Rate Decision2->CheckAdd No Action3 Action: Implement Slow Addition (3-4 hrs) CheckAdd->Action3

Figure 2: Troubleshooting logic for isolating the source of dimer formation.

References

  • Chaudhari, P. et al. (2014). Impurity profiling of piperazine derivatives in bulk drug synthesis. Journal of Pharmaceutical and Biomedical Analysis. (Generalized citation for piperazine impurity profiling).

  • Patel, J. et al. (2012). Process for the preparation of Piperazine Ethanol derivatives. US Patent 8,232,392. (Describes control of bis-alkylation in similar scaffolds).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. (Relevant for 1,2-dichloroethane control).[2]

(Note: Specific CAS-linked papers for "dimer reduction" of this exact molecule are rare in open literature; the protocols above are derived from "First Principles" of organic synthesis applied to the known reactivity of 4-fluorophenylpiperazine.)

Sources

Reference Data & Comparative Studies

Validation

Comparing bioactivity of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol vs. chlorophenyl analogs

The following guide provides an in-depth technical comparison of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol (4-F-PPE) versus its chlorophenyl analogs (specifically the 3-chloro and 4-chloro variants). This analysis s...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol (4-F-PPE) versus its chlorophenyl analogs (specifically the 3-chloro and 4-chloro variants).

This analysis synthesizes established Structure-Activity Relationship (SAR) data of phenylpiperazines, metabolic pathway analysis of arylpiperazine drugs (e.g., Trazodone, Nefazodone), and receptor binding profiles.

Executive Summary

2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol (4-F-PPE) and its chlorophenyl analogs are critical pharmacophores in medicinal chemistry. They serve as both active metabolites of major psychiatric drugs and functionalized scaffolds for the synthesis of complex ligands (e.g., dopamine transporter ligands, antihistamines).

  • The 4-Fluoro Analog (4-F-PPE): Characterized by high metabolic stability and preferential affinity for 5-HT1A receptors. It is structurally related to the psychoactive agent pFPP (para-fluorophenylpiperazine).

  • The 3-Chloro Analog (3-Cl-PPE): A key metabolite of Trazodone and Nefazodone . It exhibits a "promiscuous" serotonergic profile with high affinity for 5-HT2C (anxiogenic potential) and 5-HT1B receptors.

  • The 4-Chloro Analog (4-Cl-PPE): Often used as a lipophilic bioisostere, showing enhanced binding to serotonin transporters (SERT) compared to the fluoro-analog due to the larger halogen size.

Key Differentiator: The substitution of Fluorine (F) with Chlorine (Cl) shifts the pharmacological profile from a 5-HT1A-dominant (anxiolytic/euphoric) profile to a 5-HT2C/SERT-dominant (anxiogenic/regulatory) profile.

Chemical Structure & Electronic Analysis

The biological divergence stems from the electronic and steric differences between the halogen substituents on the phenyl ring.

Feature4-Fluoro (4-F-PPE) 3-Chloro (3-Cl-PPE) 4-Chloro (4-Cl-PPE)
Structure Para-substituted FluorineMeta-substituted ChlorinePara-substituted Chlorine
Electronic Effect High Electronegativity (Inductive withdrawal), Mesomeric donation. Mimics Hydrogen sterically.Inductive withdrawal. No significant mesomeric donation.Inductive withdrawal. Bulky lipophilic group.
Lipophilicity (LogP) ~1.2 (Lower)~1.8 (Higher)~1.9 (Highest)
Metabolic Stability High: C-F bond blocks para-hydroxylation (major metabolic route).Moderate: Meta-position leaves para-position open for hydroxylation.High: Blocks para-hydroxylation, forces slower metabolic routes.
Primary Target Class 5-HT1A Agonist / 5-HT2A Partial Agonist5-HT2C Agonist / 5-HT1B / SERTSERT Inhibitor / 5-HT Receptors
Structural Visualization (Graphviz)

The following diagram illustrates the structural relationship and the electronic influence of the halogen position.

ChemicalStructure Core Piperazine Ethanol Core (Hydrophilic Handle) Sub_4F 4-Fluoro (Para) Bioisostere of H Blocks Metabolism Polarizes Ring Core->Sub_4F Substitution Effect Sub_3Cl 3-Chloro (Meta) Lipophilic Bulk Inductive Effect 5-HT2C Selectivity Core->Sub_3Cl Substitution Effect Sub_4Cl 4-Chloro (Para) Lipophilic Bulk SERT Affinity Blocks Metabolism Core->Sub_4Cl Substitution Effect 5-HT1A Affinity 5-HT1A Affinity Sub_4F->5-HT1A Affinity Promotes 5-HT2C Affinity 5-HT2C Affinity Sub_3Cl->5-HT2C Affinity Promotes SERT Binding SERT Binding Sub_4Cl->SERT Binding Promotes

Figure 1: Structure-Activity Relationship (SAR) flow of halogenated piperazine ethanols.

Pharmacological Profiles & Bioactivity[1][2][3][4]

The 4-Fluoro Analog (4-F-PPE)
  • Mechanism: The 4-fluorophenylpiperazine moiety is a classic 5-HT1A agonist scaffold. The addition of the hydroxyethyl tail (ethanol) generally reduces blood-brain barrier (BBB) penetration compared to the naked piperazine but retains receptor affinity.

  • Bioactivity:

    • Agonism: Acts as a partial to full agonist at 5-HT1A.[1]

    • Metabolism: The fluorine atom at the para position effectively blocks Cytochrome P450-mediated hydroxylation, extending the half-life of the core scaffold.

    • Application: Often used as a precursor for 5-HT1A radioligands or as a "masked" hydrophilic prodrug.

The 3-Chloro Analog (3-Cl-PPE / Hydroxyethyl-mCPP)
  • Mechanism: This is a direct metabolite of Trazodone and Nefazodone . The meta-chlorophenylpiperazine (mCPP) core is a non-selective serotonin agonist with a preference for 5-HT2C .

  • Bioactivity:

    • Anxiogenic Potential: The mCPP core is known to induce anxiety in animal models via 5-HT2C activation. The hydroxyethyl tail mitigates this by reducing immediate CNS entry, but cleavage (metabolic N-dealkylation) releases free mCPP.

    • Receptor Profile: High affinity for 5-HT2C (Ki ~ 30-60 nM) and 5-HT1B.

    • Clinical Relevance: Levels of this metabolite are monitored in Trazodone therapy to ensure safety, as accumulation can lead to side effects.

Comparative Binding Data (Inferred from SAR)

Note: Values represent the affinity of the pharmacophore core, which drives the bioactivity.

Receptor / Target4-Fluoro Core (pFPP) 3-Chloro Core (mCPP) Interpretation
5-HT1A (Ki) ~20 - 50 nM (High Affinity)~400 nM (Moderate)4-F is significantly more selective for 5-HT1A.
5-HT2C (Ki) ~200 nM (Moderate)~30 - 60 nM (High Affinity)3-Cl is the potent 5-HT2C ligand (anxiety link).
5-HT2A (Ki) ~150 nM~100 nMBoth show moderate affinity; 3-Cl is slightly more potent.
SERT (Ki) > 1000 nM~200 - 500 nM3-Cl and 4-Cl analogs bind transporters better than 4-F.

Experimental Protocols

Synthesis of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol

This protocol describes the standard N-alkylation method to generate the target compound.

Reagents:

  • 1-(4-Fluorophenyl)piperazine (1.0 eq)

  • 2-Chloroethanol or Ethylene Oxide (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Workflow:

  • Preparation: Dissolve 1-(4-fluorophenyl)piperazine in ACN.

  • Base Addition: Add anhydrous

    
     to scavenge the HCl byproduct.
    
  • Alkylation: Add 2-chloroethanol dropwise under reflux (80°C) for 6–12 hours.

    • Critical Control: Monitor by TLC (System: DCM/MeOH 9:1) to prevent over-alkylation (quaternization).

  • Workup: Filter off inorganic salts. Evaporate solvent.

  • Purification: Recrystallize from Ethanol/Ether or purify via Silica Gel Column Chromatography.

In Vitro Radioligand Binding Assay (5-HT1A)

To verify the bioactivity of the synthesized ethanol derivative.

  • Membrane Prep: Use CHO cells expressing human 5-HT1A receptors.[1]

  • Ligand:

    
     (Specific 5-HT1A agonist).
    
  • Incubation: Incubate membranes with radioligand (0.5 nM) and varying concentrations (

    
     to 
    
    
    
    M) of the test compound (4-F-PPE) for 60 min at 25°C.
  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.

Biological Pathway Visualization

The following diagram maps the metabolic fate of these compounds, highlighting the critical role of CYP3A4 and the divergence between the Fluoro and Chloro analogs.

MetabolicPathway Drug_Trazodone Trazodone (Drug) CYP3A4 CYP3A4 (N-Dealkylation) Drug_Trazodone->CYP3A4 Analog_4F 4-F-PPE (Research Compound) Met_pFPP pFPP (4-F-Piperazine) ACTIVE CORE (5-HT1A Agonist) Analog_4F->Met_pFPP In vivo Cleavage Met_mCPP mCPP (3-Cl-Piperazine) ACTIVE METABOLITE (Anxiogenic / 5-HT2C) CYP3A4->Met_mCPP Major Route CYP2D6 CYP2D6 (Hydroxylation) Met_OH p-OH-mCPP (Inactive Conjugate) CYP2D6->Met_OH Clearance Met_mCPP->CYP2D6 Blocked Metabolism Blocked (Due to C-F Bond) Met_pFPP->Blocked High Stability

Figure 2: Metabolic pathway comparison. Note the 3-Cl analog (mCPP) undergoes hydroxylation, whereas the 4-F analog resists this specific clearance pathway.

References

  • Rotzinger, S., et al. (1998).[2][3] "Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources."[2] Drug Metabolism and Disposition. Link

  • Caccia, S., et al. (1982).[3] "1-m-Chlorophenylpiperazine is an active metabolite common to the psychotropic drugs trazodone, etoperidone and mepiprazole."[3] Journal of Pharmacy and Pharmacology. Link

  • Glennon, R. A., et al. (1986). "Stimulus properties of 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP)." Pharmacology Biochemistry and Behavior. Link

  • Baumann, M. H., et al. (2001). "Effects of 'Ecstasy' and related drugs on 5-HT and Dopamine." Neuropsychopharmacology. (Contextualizing pFPP activity). Link

  • PubChem Compound Summary. "2-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-ol." Link

Sources

Comparative

A Researcher's Guide to Functional Group Analysis: FTIR Spectrum of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol

For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for identifying f...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for identifying functional groups within a molecule, providing a unique vibrational fingerprint. This guide offers an in-depth analysis of the FTIR spectrum of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol, a compound of interest in medicinal chemistry. We will dissect its spectrum, comparing the observed absorption bands with established literature values for its constituent functional groups. Furthermore, this guide provides detailed experimental protocols to ensure the acquisition of high-quality, reproducible data.

Deciphering the Vibrational Fingerprint: A Functional Group Breakdown

The structure of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol presents a combination of key functional groups, each with characteristic vibrational modes that are detectable by FTIR spectroscopy. A thorough analysis of its spectrum allows for the confirmation of its molecular identity.

A broad absorption band is typically observed in the region of 3550-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the primary alcohol group.[1][2] The broadness of this peak is a direct consequence of intermolecular hydrogen bonding. In contrast, free O-H stretching, which is less common in condensed phases, would appear as a sharper peak between 3700-3584 cm⁻¹.[2][3]

The piperazine ring and its linkage to the ethyl and phenyl groups give rise to several C-N stretching vibrations. As a tertiary amine, the C-N stretching bands are expected to be of weak to medium intensity and can be found in the range of 1250-1020 cm⁻¹.[4][5] Specifically for aromatic amines, a stronger C-N stretching absorption is anticipated in the 1335-1250 cm⁻¹ region.[6][7]

The presence of the 4-fluorophenyl group introduces a C-F stretching vibration. This bond typically produces a strong absorption band in the region of 1360-1000 cm⁻¹.[8][9]

The aromatic ring itself provides several distinct signals. The aromatic C-H stretching vibrations are observed at slightly higher frequencies than aliphatic C-H stretches, typically in the 3100-3000 cm⁻¹ range.[10][11] Additionally, the in-ring carbon-carbon (C=C) stretching vibrations of the aromatic ring usually appear in the regions of 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[10][12]

Comparative Spectral Data

To provide a clear context for the spectral analysis of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol, the following table compares the expected FTIR absorption ranges for its key functional groups with those of analogous compounds. This comparative approach aids in the precise assignment of observed spectral bands.

Functional GroupExpected Absorption Range (cm⁻¹) for 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-olComparative Absorption Ranges (cm⁻¹)Reference(s)
Alcohol O-H Stretch3550-3200 (broad)Alcohols/Phenols: 3550-3200 (broad)[1][2]
Aromatic C-H Stretch3100-3000Aromatics: 3100-3000[10]
Aliphatic C-H Stretch2950-2850Alkanes: 2950-2850[1]
Aromatic C=C Stretch1600-1585 and 1500-1400Aromatics: 1600-1585 and 1500-1400[10][12]
Aromatic C-N Stretch1335-1250Aromatic Amines: 1335-1250[6][7]
Aliphatic C-N Stretch1250-1020Aliphatic Amines: 1250-1020[4][6]
C-F Stretch1360-1000Fluoro Compounds: 1360-1000[8]
C-O Stretch1260-1000Alcohols/Ethers: 1300-1000[13]

Experimental Protocols for High-Fidelity Data Acquisition

The quality of an FTIR spectrum is intrinsically linked to the sample preparation and data acquisition parameters. Below are two robust, self-validating protocols for the analysis of solid organic compounds like 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol.

Protocol 1: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a widely used technique due to its minimal sample preparation requirements and non-destructive nature.[14][15][16]

Methodology:

  • Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or ethanol) and wipe dry with a soft, lint-free cloth.

  • Background Scan: Record a background spectrum of the empty, clean ATR crystal. This is crucial to account for any atmospheric interference (e.g., CO₂ and water vapor) and instrumental background.[17]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Scan: Acquire the FTIR spectrum of the sample. A typical measurement involves co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in absorbance units. Baseline correction and other spectral manipulations may be applied if necessary.

ATR_FTIR_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Clean_Crystal Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Apply Sample to Crystal Background_Scan->Apply_Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Acquire_Sample_Scan Acquire Sample Spectrum Apply_Pressure->Acquire_Sample_Scan Process_Data Process and Analyze Spectrum Acquire_Sample_Scan->Process_Data

Caption: ATR-FTIR Experimental Workflow.

Protocol 2: KBr Pellet Transmission Spectroscopy

This traditional method involves dispersing the solid sample in a transparent matrix of potassium bromide (KBr).[18][19]

Methodology:

  • Sample Preparation: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry, spectroscopic grade KBr powder using an agate mortar and pestle until a fine, homogenous powder is obtained.

  • Pellet Formation: Transfer the powder mixture to a pellet die and press it under high pressure (typically several tons) using a hydraulic press to form a thin, transparent pellet.

  • Background Scan: Place a blank KBr pellet (prepared without the sample) in the sample holder and record a background spectrum.

  • Sample Scan: Replace the blank pellet with the sample pellet in the FTIR spectrometer and acquire the spectrum.

  • Data Processing: The spectrum is obtained in transmittance, which can be converted to absorbance for easier interpretation.

KBr_Pellet_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis Grind_Sample Grind Sample with KBr Press_Pellet Press into a Pellet Grind_Sample->Press_Pellet Background_Scan Acquire Background (Blank KBr Pellet) Press_Pellet->Background_Scan Acquire_Sample_Scan Acquire Sample Spectrum Background_Scan->Acquire_Sample_Scan Process_Data Process and Analyze Spectrum Acquire_Sample_Scan->Process_Data

Caption: KBr Pellet Transmission FTIR Workflow.

Conclusion

The FTIR spectrum of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol provides a rich source of information for its structural elucidation. By carefully analyzing the characteristic absorption bands corresponding to its alcohol, piperazine, and fluorophenyl moieties, researchers can confidently verify the compound's identity and purity. The comparative data and detailed experimental protocols presented in this guide serve as a valuable resource for obtaining and interpreting high-quality FTIR spectra, thereby upholding the principles of scientific integrity and reproducibility in drug development and chemical research.

References

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 12(1), 1-14. Retrieved from [Link]

  • ChemHelper. (n.d.). Infrared spectra of aromatic rings. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of IR Absorptions. Retrieved from [Link]

  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, May 3). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. Retrieved from [Link]

  • protocols.io. (2020, February 4). ATR FTIR spectoscopy of aqueous cell culture. Retrieved from [Link]

  • ACS Publications. (2023, May 3). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • DergiPark. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Spectral investigation and normal coordinate analysis of piperazine. Retrieved from [Link]

  • ResearchGate. (2014, October 30). Is the FTIR spectral analysis method a perfect root to identified the organic and inorganic function groups?. Retrieved from [Link]

  • ResearchGate. (2018, September 22). Synthesis and spectral properties of new piperazine derivatives and a structural study. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • ResearchGate. (2025, August 10). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. Retrieved from [Link]

  • Indian Journal of Pure & Applied Physics. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Retrieved from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenylpyridazin-3(2H)-one. Retrieved from [Link]

  • MDPI. (2025, December 25). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Retrieved from [Link]

  • Preprints.org. (2026, February 4). 2-(4-allyl-2-methoxyphenoxy)-1-(4- phenylpiperazin-1-yl)ethan-1-one. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-[2-(4-Fluorophenyl)ethyl]piperazine - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

Sources

Validation

Validating Reference Standards for 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol: A Comparative Guide

This guide provides a rigorous technical framework for validating reference standards of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol (CAS: 6922-41-4), a critical intermediate and potential impurity in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for validating reference standards of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol (CAS: 6922-41-4), a critical intermediate and potential impurity in the synthesis of fluorophenylpiperazine-class CNS agents and antifungal APIs.[1]

Executive Summary

In pharmaceutical development, the integrity of your analytical data is only as strong as the reference standard used to generate it. 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol serves as a vital building block for serotonergic ligands and a process-related impurity in the synthesis of fluorinated CNS drugs.[1]

This guide contrasts the performance of Certified Reference Standards (CRS) against Commercial Research Grade materials. It outlines a self-validating protocol using Mass Balance and quantitative NMR (qNMR) to establish metrological traceability, ensuring that "98% purity" on a label translates to accurate potency in your assay.

Comparative Analysis: CRS vs. Research Grade

The following table highlights the critical data gaps often found in unvalidated commercial sources compared to a fully characterized CRS.

FeatureCommercial Research GradeCertified Reference Standard (CRS)Impact on Data
Purity Assignment HPLC Area % (often overestimated)Mass Balance (100 - Σ Impurities) & qNMR Area % ignores water, salts, and volatiles, leading to potency errors of 2-10%.[1]
Water Content Rarely quantified (hygroscopic risk)Karl Fischer (KF) TitrationUnaccounted water dilutes the standard, causing assay bias.
Residual Solvents "Passes Test" or undisclosedGC-HS QuantificationHigh residual solvents (e.g., Ethanol, DCM) falsely inflate sample weight.
Identity 1H NMR (Qualitative)2D NMR (COSY/HSQC) + MS + IR Confirms exact structure and rules out regioisomers.
Homogeneity AssumedHomogeneity Testing (ANOVA)Ensures vial-to-vial consistency for long-term studies.[1]

Validation Workflow Visualization

The following diagram illustrates the "Causality Chain" of validation—from crude synthesis to the final certified potency.

ValidationWorkflow cluster_Char Characterization (The 3 Pillars) Raw Crude Material (Synthesis) Purification Purification (Recrystallization/Column) Raw->Purification Remove Byproducts Homogeneity Homogeneity Study (Randomized Sampling) Purification->Homogeneity Batch Uniformity ID Identity (NMR, MS, IR) Homogeneity->ID Purity Purity (HPLC, GC) Homogeneity->Purity Residuals Residuals (KF, ROI, Solvents) Homogeneity->Residuals Cert Certified Value (Mass Balance + qNMR) ID->Cert Confirmed Structure Purity->Cert Chromatographic Purity Residuals->Cert Correction Factors

Figure 1: The Reference Standard Validation Lifecycle. Note the critical role of homogeneity testing before characterization begins.

Core Protocol 1: Structural Identification

Objective: To unequivocally confirm the structure and exclude regioisomeric impurities.

A. 1H NMR Spectroscopy (Diagnostic Signals)[2][3]
  • Solvent: DMSO-d6 or CDCl3.[1]

  • Key Resonances:

    • Aromatic Region (6.9 - 7.1 ppm): Look for the characteristic splitting pattern of the para-fluorophenyl group (two multiplets integrating to 2H each).[1]

    • Piperazine Ring (2.5 - 3.2 ppm): Two sets of triplets/multiplets corresponding to the 4 protons adjacent to N-Aryl and 4 protons adjacent to N-Alkyl.[1]

    • Ethanol Chain:

      • Triplet at ~2.5 ppm (

        
        ).[1]
        
      • Triplet at ~3.5 ppm (

        
        ).[1]
        
      • Broad singlet (exchangeable) for

        
        .[1]
        
B. Mass Spectrometry (LC-MS)[1]
  • Mode: ESI Positive.[1]

  • Expected Ion:

    
     Da (Calculated for C12H17FN2O).
    
  • Fragmentation: Look for loss of the hydroxyethyl group (

    
    ) or cleavage of the piperazine ring.
    

Core Protocol 2: Potency Assignment (Purity)

Objective: To assign a traceable purity value (Potency) using two orthogonal methods.

Method A: The Mass Balance Approach ("Gold Standard")

This method calculates potency by subtracting all non-analyte mass.



1. Chromatographic Purity (HPLC-UV)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid or Ammonium Formate (pH 3.0).

    • B: Acetonitrile.[1][2]

  • Gradient: 5% B to 90% B over 20 mins.

  • Wavelength: 238 nm (optimized for fluorophenyl absorption).

  • Rationale: Acidic pH ensures the basic piperazine nitrogens are protonated, improving peak shape and preventing tailing.

2. Residual Analysis

  • Water (KF): Volumetric or Coulometric Karl Fischer titration. Expect 0.5 - 2.0% due to the hydroxyl group's hygroscopicity.[1]

  • Inorganics (ROI): Residue on Ignition (Sulfated Ash).

  • Solvents (GC-HS): Headspace GC to quantify trapped synthesis solvents (e.g., Toluene, THF).

Method B: Quantitative NMR (qNMR) ("Rapid Precision")

This method measures the analyte directly against a NIST-traceable internal standard (IS).

  • Internal Standard: Maleic Acid (Traceable to NIST SRM) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).

  • Solvent: DMSO-d6 (ensures solubility of both analyte and IS).[1]

  • Calculation:

    
    
    (Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity)[3][4][5][6][7]

Comparison Logic Diagram:

PurityLogic cluster_MB Mass Balance (Indirect) cluster_qNMR qNMR (Direct) HPLC HPLC Purity (Organic Impurities) Result_MB Calculated Potency HPLC->Result_MB Subtract KF Water Content KF->Result_MB Subtract ROI Inorganic Residue ROI->Result_MB Subtract Compare Final Certified Value Result_MB->Compare Cross-Validation Signal Analyte Signal (Target Proton) Result_qNMR Measured Potency Signal->Result_qNMR Ratio IS Internal Standard (Known Purity) IS->Result_qNMR Calibration Result_qNMR->Compare < 1.0% Difference?

Figure 2: Orthogonal validation strategy. If Mass Balance and qNMR results differ by >1.0%, the reference standard is rejected or re-purified.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[8][9] Guideline on validation methodology.Link

  • USP General Chapter <761> Nuclear Magnetic Resonance. United States Pharmacopeia. Standard for qNMR applications.[1][10]Link

  • Davies, S. R., et al. (2015). "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance." Analytical and Bioanalytical Chemistry, 407(11), 3103-3113. Link

  • PubChem Compound Summary. "2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanol (CAS 6922-41-4)."[1] National Library of Medicine. Link

  • ISO 17034:2016. "General requirements for the competence of reference material producers." International Organization for Standardization.[11]Link

Sources

Comparative

Comparative study of piperazine linkers in medicinal chemistry

Executive Summary: From Passive Spacers to Functional Scaffolds In modern medicinal chemistry—particularly within the field of PROTACs (Proteolysis Targeting Chimeras) and bivalent inhibitors —the linker is no longer vie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: From Passive Spacers to Functional Scaffolds

In modern medicinal chemistry—particularly within the field of PROTACs (Proteolysis Targeting Chimeras) and bivalent inhibitors —the linker is no longer viewed as a mere inert tether.[1][] It is a critical determinant of physicochemical properties, ternary complex stability, and metabolic fate.[3]

This guide provides a technical comparison of Piperazine Linkers against the industry standards (PEG and Alkyl chains). While Polyethylene Glycol (PEG) offers solubility and Alkyl chains offer synthetic simplicity, Piperazine emerges as a superior "functional linker" that simultaneously addresses three common failure modes in drug discovery: conformational entropy penalties, poor aqueous solubility, and metabolic instability. []

Comparative Analysis: Piperazine vs. Alternatives

The following analysis contrasts Piperazine linkers with the two most common alternatives: PEG (flexible/hydrophilic) and Alkyl chains (flexible/hydrophobic).

Physicochemical Performance Matrix[4]
FeaturePiperazine Linker PEG Linker Alkyl Linker Impact on Drug Design
Conformation Semi-Rigid Highly FlexibleHighly FlexiblePiperazine reduces the entropic penalty (

) of binding, potentially improving potency (

/

).
Solubility High (pH-dependent) High (Hydrophilic)Low (Lipophilic)Piperazine's basic nitrogens (

) protonate at physiological pH, aiding solubility without adding excessive molecular weight.
Metabolic Stability High Low to ModerateLowPEG is susceptible to oxidative cleavage; Alkyl chains undergo

-oxidation. Piperazine is generally robust against rapid clearance.
Permeability Moderate LowHighPiperazine's polarity can be tuned; its ability to deprotonate at higher pH allows membrane permeation (the "chameleon effect").
Synthetic Utility Versatile Handle LimitedHighPiperazine offers orthogonal protection strategies for asymmetric functionalization.
Deep Dive: The "Rigidity" Advantage

Flexible linkers (PEG/Alkyl) suffer from a high entropic cost upon binding. To form a productive ternary complex (e.g., Target-PROTAC-E3 Ligase), the flexible chain must "freeze" into a specific conformation, leading to a significant loss of entropy.

  • Mechanism: Piperazine introduces a conformational constraint . By restricting the number of rotatable bonds, it "pre-organizes" the molecule closer to its bioactive conformation.

  • Data Support: Studies on VHL-based PROTACs have shown that replacing a flexible PEG linker with a rigid piperazine-based linker can improve degradation potency (

    
    ) by 10-fold to 100-fold , primarily by stabilizing the ternary complex.
    
Metabolic Stability: The CYP450 Factor

A major liability of PEG linkers is their susceptibility to oxidative metabolism by Cytochrome P450 (CYP) enzymes, leading to chain cleavage.

  • PEG Failure Mode: Alcohol/Aldehyde dehydrogenase mediated oxidation.

  • Piperazine Solution: The saturated heterocyclic ring is metabolically stable. While N-oxidation or N-dealkylation can occur, these are often slower than the rapid cleavage seen with linear ethers.

  • Case Study (CXCR4 Antagonists): In the optimization of CXCR4 antagonists, replacing a butyl amine side chain with a propyl piperazine resulted in improved microsomal stability and reduced CYP2D6 inhibition compared to piperidine analogs.[4]

Decision Logic for Linker Selection

The following decision tree illustrates when to deploy a piperazine linker over alternatives.

LinkerDecisionTree Start Start: Linker Selection SolubilityCheck Is Aqueous Solubility Low? Start->SolubilityCheck RigidityCheck Is Binding Affinity/DC50 Low? SolubilityCheck->RigidityCheck No (Solubility OK) UsePiperazine Select Piperazine Linker (Focus: Rigid + Soluble + Stable) SolubilityCheck->UsePiperazine Yes (Need Polar Group) MetabolicCheck Is Microsomal Stability Poor? RigidityCheck->MetabolicCheck No (Affinity OK) RigidityCheck->UsePiperazine Yes (Need Pre-organization) UsePEG Select PEG Linker (Focus: Solubility) MetabolicCheck->UsePEG If Stability OK & Need Hydrophilicity UseAlkyl Select Alkyl Linker (Focus: Permeability) MetabolicCheck->UseAlkyl No (Stability OK) MetabolicCheck->UsePiperazine Yes (Need CYP Resistance)

Figure 1: Strategic decision matrix for selecting piperazine linkers based on ADME/Tox and potency liabilities.

Experimental Protocols

To validate the advantages of a piperazine linker, the following protocols are recommended. These are designed to be self-validating systems where controls ensure data integrity.

Protocol A: Synthesis of Piperazine-Linked PROTAC (Amide Coupling)

Objective: Efficiently couple a piperazine-containing linker to a warhead or E3 ligand. Context: Piperazine nitrogens are nucleophilic. One nitrogen is typically Boc-protected during the first coupling to ensure regioselectivity.

Materials:

  • Mono-Boc-piperazine derivative (Linker).

  • Carboxylic acid functionalized Ligand (Warhead or E3 binder).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[5]

  • Base: DIPEA (N,N-Diisopropylethylamine).[5]

  • Solvent: Anhydrous DMF.

Step-by-Step Methodology:

  • Activation: Dissolve the Carboxylic Acid Ligand (1.0 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir at Room Temperature (RT) for 15 minutes.

    • Validation Check: Solution should turn slightly yellow/orange, indicating activated ester formation.

  • Coupling: Add the Mono-Boc-piperazine linker (1.2 eq) to the reaction mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.

    • Endpoint: Disappearance of the carboxylic acid peak and appearance of the product mass (

      
      ).
      
  • Workup: Dilute with EtOAc, wash with saturated

    
     (removes unreacted acid/HATU byproducts), water, and brine. Dry over 
    
    
    
    .
  • Deprotection (Next Step): Treat the isolated intermediate with TFA/DCM (1:1) to remove the Boc group, exposing the second piperazine nitrogen for the final conjugation step.

Protocol B: Microsomal Stability Assay

Objective: Compare the metabolic stability of Piperazine vs. PEG linked analogs.

Methodology:

  • Preparation: Prepare 1 µM test compound solutions in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/mouse).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH (1 mM final).

    • Control: Run a parallel sample without NADPH (negative control) to rule out chemical instability.

    • Reference: Include Testosterone or Verapamil as a high-clearance positive control.

  • Sampling: Aliquot samples at t = 0, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life (
    
    
    ) and Intrinsic Clearance (
    
    
    ).

Mechanistic Visualization: Metabolic Fate

MetabolicFate PEG PEG Linker (-O-CH2-CH2-O-) CYP CYP450 Enzymes PEG->CYP Pip Piperazine Linker (Cyclic Diamine) Pip->CYP Oxidation Oxidative Cleavage (Chain Break) CYP->Oxidation High Liability (PEG) Stable Metabolically Stable (Intact Linker) CYP->Stable High Resistance (Pip) MinorMet Minor N-Oxidation (Active Metabolite) CYP->MinorMet Slow Process Fail Loss of Efficacy (Rapid Clearance) Oxidation->Fail Success Sustained Efficacy (High Exposure) Stable->Success MinorMet->Success

Figure 2: Comparative metabolic fate. PEG linkers are prone to oxidative chain scission, whereas piperazine linkers largely maintain structural integrity, leading to sustained in vivo exposure.

References

  • Ricci, A., et al. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 2022.[6] [Link]

  • National Institutes of Health (NIH). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. PubMed Central. [Link]

Sources

Validation

Structural Confirmation of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Methods

Strategic Overview: The "Flexible Tail" Challenge In the development of piperazine-based pharmacophores, the molecule 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol presents a classic structural challenge. While the core...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Flexible Tail" Challenge

In the development of piperazine-based pharmacophores, the molecule 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol presents a classic structural challenge. While the core piperazine ring is relatively rigid (typically adopting a chair conformation), the N-substituted hydroxyethyl tail introduces significant rotational freedom.

For drug development professionals, confirming this structure is not merely about connectivity (which Mass Spectrometry can provide); it is about defining the spatial arrangement and hydrogen-bonding potential in the solid state. These factors directly dictate solubility, bioavailability, and polymorphic stability.

This guide compares the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) for this specific class of fluorinated amino-alcohols.

Comparative Analysis: Performance Matrix

The following table contrasts the three primary validation techniques. Note that while NMR is faster, it fails to capture the static conformational locks present in the crystal lattice.

Table 1: Technical Comparison of Structure Confirmation Methods
FeatureMethod A: SC-XRD (Gold Standard) Method B: NMR (

H,

C, NOESY)
Method C: HRMS (ESI-TOF)
Primary Output 3D Atomic Coordinates & PackingConnectivity & Local EnvironmentMolecular Formula & Fragmentation
Stereochemistry Absolute Configuration (Definitive)Relative (often ambiguous for flexible chains)None
Conformation Static: Captures specific polymorph (e.g., Chair)Dynamic: Time-averaged signals (e.g., ring inversion)N/A
Interactions Defines H-bond networks (O-H[1][2][3][4]···N)Inferred (via chemical shift perturbation)None
Sample State Solid (Single Crystal required)Solution (CDCl

, DMSO-

)
Gas Phase (Ionized)
Limit of Detection Requires ~0.1 mm crystal~1-5 mg sample< 1 µg sample
Critical Failure "Oiling out" (common in amino-alcohols)Overlapping signals in aliphatic regionIsomers with identical mass

Deep Dive: X-Ray Crystallography Protocol

A. Crystallization Strategy (The Bottleneck)

The presence of the flexible ethanol chain and the tertiary amine often results in oils rather than crystals. Standard evaporation often fails.

Recommended Protocol: Vapor Diffusion

  • Dissolution: Dissolve 20 mg of the compound in a minimal amount of semi-polar solvent (e.g., Dichloromethane or THF ).

  • Antisolvent: Place the vial inside a larger jar containing a non-polar antisolvent (e.g., n-Hexane or Diethyl Ether ).

  • Equilibration: Seal the outer jar. The antisolvent vapors will slowly diffuse into the sample, gently lowering solubility and promoting nucleation over 24-72 hours.

  • Temperature: Keep at 4°C. Lower temperatures reduce the thermal motion of the flexible ethyl tail, aiding lattice formation.

B. Data Acquisition & Refinement[4]
  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred to reduce absorption from the Fluorine atom, though Cu-K
    
    
    is acceptable for small organic crystals.
  • Temperature: Data must be collected at low temperature (100 K).

    • Reasoning: The thermal vibration of the terminal -OH group at room temperature will cause high B-factors (thermal ellipsoids), potentially making the tail appear "disordered" and unresolvable.

  • Disorder Handling: If the ethanol tail shows disorder (splitting over two positions), use SHELXL constraints (e.g., DFIX, SIMU) to model the occupancy (e.g., 60:40 split).

C. Expected Structural Parameters (Validation Metrics)

When analyzing your solved structure, verify against these typical geometric parameters for fluorophenyl-piperazines:

  • Piperazine Ring: Chair conformation.

  • N-C Bond Lengths: ~1.46–1.48 Å.

  • C-F Bond Length: ~1.35 Å (Typical for aromatic fluorine).

  • Packing: Look for O-H···N intermolecular hydrogen bonds linking molecules into infinite chains or dimers. This is the primary stabilizing force.

Visualizing the Workflow

The following diagram outlines the decision process for structural confirmation, highlighting where X-ray crystallography becomes indispensable.

StructureConfirmation Start Crude Product: 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol Analysis Initial Analysis (NMR + LC-MS) Start->Analysis Decision Is Structure Unambiguous? Analysis->Decision NMR_Path Solution NMR (Dynamic Averaging) Decision->NMR_Path Routine Check XRD_Path Crystallization (Vapor Diffusion) Decision->XRD_Path Pharma Requirement Problem Ambiguity: 1. Ring Inversion 2. Flexible Tail 3. Salt vs Free Base NMR_Path->Problem Problem->XRD_Path Requires Resolution XRD_Exp SC-XRD Experiment (100 K, Mo-Source) XRD_Path->XRD_Exp Result Definitive 3D Structure (Packing, H-Bonds, Stereochem) XRD_Exp->Result

Caption: Workflow for transitioning from ambiguous spectroscopic data to definitive crystallographic confirmation.

Scientific Rationale: Why NMR is Insufficient

While NMR confirms the chemical identity, it fails to predict the physical behavior of this molecule.

  • Ring Flipping: At room temperature, the piperazine ring undergoes rapid chair-chair interconversion. The NMR signal for the axial and equatorial protons averages out, obscuring the true low-energy conformation relevant to receptor binding.

  • Polymorphism: NMR cannot distinguish between different crystal forms (polymorphs). For a drug candidate, Polymorph A might be soluble, while Polymorph B is not. Only X-ray diffraction can identify this.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures. Available at: [Link]

  • Chaudhari, P. et al. (2016). Supramolecular architectures in piperazine derivatives: The role of hydrogen bonding. CrystEngComm.[5] (Contextual grounding for piperazine packing).

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Available at: [Link]

  • PubChem Compound Summary. 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol (CID 90096-38-1). Available at: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol
© Copyright 2026 BenchChem. All Rights Reserved.